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  • Product: 1-Methyl-1,9-diazaspiro[5.5]undecane
  • CAS: 1158750-04-9

Core Science & Biosynthesis

Foundational

Technical Guide: Physicochemical Properties of 1-Methyl-1,9-diazaspiro[5.5]undecane

The Physicochemical Properties of 1-Methyl-1,9-diazaspiro[5.5]undecane technical guide follows below. Executive Summary: The Spirocyclic Advantage In the modern era of drug discovery, the "escape from flatland" is a crit...

Author: BenchChem Technical Support Team. Date: February 2026

The Physicochemical Properties of 1-Methyl-1,9-diazaspiro[5.5]undecane technical guide follows below.

Executive Summary: The Spirocyclic Advantage

In the modern era of drug discovery, the "escape from flatland" is a critical design imperative. 1-Methyl-1,9-diazaspiro[5.5]undecane represents a premier class of spirocyclic diamines —scaffolds that offer inherent three-dimensional complexity, high fraction of sp3-hybridized carbons (


), and defined vector orientation for substituent groups.

Unlike flat heteroaromatic rings, this spiro-scaffold restricts conformational entropy without adding excessive molecular weight. This guide provides a rigorous analysis of its physicochemical behavior, focusing on its utility as a pharmacophore vector and its superior metabolic stability profile compared to flexible linear diamines.

Chemical Identity & Structural Analysis[1][2][3][4]

The molecule consists of two six-membered nitrogen-containing rings (piperidine-like) fused at a single quaternary carbon (C6). The "1-Methyl" designation indicates methylation at one of the nitrogen atoms, breaking the symmetry and creating distinct basicity centers.

PropertyDetail
IUPAC Name 1-Methyl-1,9-diazaspiro[5.5]undecane
CAS Number 1158750-04-9 (Free base)
Molecular Formula

Molecular Weight 168.28 g/mol
SMILES CN1CCCC2(CC1)CCNCC2
Geometry Spiro-fused bis-chair conformation
Conformational Dynamics

The spiro[5.5]undecane core adopts a bis-chair conformation, which is energetically favored. The steric bulk of the spiro-center (C6) forces substituents on the nitrogen atoms into specific vectors, often orthogonal to each other. This rigidity is crucial for:

  • Entropy Penalty Reduction: Pre-organizing the ligand for receptor binding.

  • Selectivity: Avoiding "off-target" binding often seen with floppy alkyl chains.

Physicochemical Profile

The following data aggregates experimental ranges for the spiro-piperidine class and predicted values for this specific analogue using consensus chem-informatics models (ACD/Labs, ChemAxon).

Ionization (pKa) & Basicity

The molecule is a diprotic base . The two nitrogen atoms are chemically distinct:

  • N1 (Tertiary amine): Methylated.[1] Sterically more hindered but electron-rich.

  • N9 (Secondary amine): Unsubstituted. More accessible for hydrogen bonding and conjugation.

Ionization CenterEstimated pKaMechanistic Insight

(N9 - Secondary)
10.8 – 11.2 Typical piperidine basicity. Highly protonated at physiological pH (7.4).

(N1 - Tertiary)
9.8 – 10.2 Slightly lower due to inductive effects and solvation penalties of the methyl group.

Implication: At pH 7.4, the molecule exists predominantly as a dication . This has profound implications for membrane permeability (low passive diffusion) and requires active transport or prodrug strategies for CNS penetration unless lipophilicity is modulated via substitution.

Lipophilicity (LogP / LogD)
  • LogP (Neutral): ~1.2 (Predicted)

  • LogD (pH 7.4): -1.5 to -0.8 (Highly Hydrophilic)

Critical Analysis: The low LogD at physiological pH suggests excellent aqueous solubility but potential challenges in passive permeability. However, spirocycles often show better-than-predicted permeability (Papp) compared to linear analogues due to their compact spherical shape (low radius of gyration).

Solubility
  • Water Solubility: High (>50 mg/mL as HCl salt).

  • Organic Solvents: Soluble in DCM, Methanol, DMSO. Poorly soluble in Hexanes.

Synthesis & Manufacturing Workflow

The synthesis of 1-Methyl-1,9-diazaspiro[5.5]undecane typically involves a Michael Addition-Cyclization cascade. Understanding this route is vital for identifying potential impurities (e.g., incomplete cyclization products).

Synthesis Diagram (Graphviz)

SynthesisRoute Start Start: N-Methyl-4-piperidone Inter1 Intermediate: Bis-nitrile adduct Start->Inter1 Double Michael Addition Reagent1 Reagent: Acrylonitrile / Base Reagent1->Inter1 Step2 Step 2: Hydrogenation/Cyclization (Raney Ni / H2) Inter1->Step2 Reductive Amination Impurity Impurity: Mono-nitrile (Incomplete) Inter1->Impurity Side Reaction Product Product: 1-Methyl-1,9-diazaspiro[5.5]undecane Step2->Product Intramolecular Cyclization

Figure 1: Common synthetic pathway via double Michael addition to a piperidone core, followed by reductive cyclization.[2]

Medicinal Chemistry Applications

The 1,9-diazaspiro[5.5]undecane scaffold is classified as a "Privileged Structure" in drug design.[3] It serves as a core connector in various therapeutic areas.

Target Landscape
  • GPCR Ligands: The spiro core mimics the turn geometry of peptide ligands. Used in MCH-R1 antagonists (Obesity) and Opioid/Sigma receptor dual ligands (Pain management).

  • Enzyme Inhibitors:

    • ACC (Acetyl-CoA Carboxylase): The spiro ring orients substituents to occupy the "biotin binding pocket" with high specificity.

    • PARP-1 Inhibitors: Used to rigidify the linker region, improving metabolic stability over flexible alkyl chains.

Metabolic Stability (The "Spiro Effect")

Linear diamines are prone to rapid N-oxidation and oxidative deamination by CYP450 enzymes. The spiro[5.5]undecane scaffold protects the nitrogens via steric shielding and lacks the rotatable bonds that often facilitate enzyme access.

  • Result: Increased

    
     (half-life) in microsomal stability assays.
    

Experimental Protocols

To validate the physicochemical properties in a lab setting, use the following standardized protocols.

Protocol: Potentiometric Determination

Objective: Determine the precise ionization constants of the diamine.

  • Preparation: Dissolve 5 mg of the compound in 20 mL of degassed water/methanol (80:20) to ensure solubility.

  • Titrant: Standardized 0.1 M KOH and 0.1 M HCl.

  • Apparatus: Automated Potentiometric Titrator (e.g., Sirius T3 or Metrohm).

  • Execution:

    • Acidify sample to pH 2.0 using HCl.

    • Titrate with KOH up to pH 12.0 under inert

      
       atmosphere.
      
    • Perform triple titration to ensure reproducibility.

  • Analysis: Use the Bjerrum plot method to identify inflection points corresponding to

    
     and 
    
    
    
    .
Protocol: Shake-Flask LogD (Lipophilicity)

Objective: Measure distribution coefficient at physiological pH.

  • Phases: Octanol (saturated with buffer) and Phosphate Buffer (pH 7.4, saturated with octanol).

  • Equilibration:

    • Add 1 mg compound to 2 mL of the octanol/buffer system (1:1 ratio).

    • Shake vigorously for 1 hour at 25°C.

    • Centrifuge at 3000 rpm for 10 mins to separate phases.

  • Quantification:

    • Remove aliquots from both phases.

    • Analyze via HPLC-UV or LC-MS/MS against a standard curve.

  • Calculation:

    
    .
    

References

  • BenchChem. (2025).[3] Comparative Bioactivity of 1,9-Diazaspiro[5.5]undecanes: A Guide for Drug Development Professionals. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 21703959, 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane. Retrieved from

  • F. Hoffmann-La Roche AG. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists. Journal of Medicinal Chemistry. Retrieved from

  • ChemSrc. (2025).[4] 1-methyl-1,9-diazaspiro[5.5]undecane CAS 1158750-04-9 Details. Retrieved from

  • University of Zurich. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Retrieved from

Sources

Exploratory

Spectroscopic data (NMR, IR, MS) for 1-Methyl-1,9-diazaspiro[5.5]undecane

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Methyl-1,9-diazaspiro[5.5]undecane For Researchers, Scientists, and Drug Development Professionals Abstract 1-Methyl-1,9-diazaspiro[5.5]undecane is a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Methyl-1,9-diazaspiro[5.5]undecane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1,9-diazaspiro[5.5]undecane is a key heterocyclic scaffold with significant potential in medicinal chemistry, forming the core of various biologically active agents.[1][2] Its rigid, three-dimensional structure provides a unique framework for the precise spatial arrangement of functional groups, making it a valuable building block in the design of novel therapeutics. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This guide provides a comprehensive analysis of the expected spectroscopic data for 1-Methyl-1,9-diazaspiro[5.5]undecane, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By dissecting the predicted spectral features, this document serves as a foundational reference for the identification, characterization, and quality control of this important spirocyclic amine.

Molecular Structure and Spectroscopic Overview

1-Methyl-1,9-diazaspiro[5.5]undecane features two piperidine rings fused at a central spiro carbon atom. One piperidine ring is N-methylated, rendering the nitrogen at position 1 a tertiary amine. The nitrogen at position 9 is a secondary amine. This structure dictates a unique spectroscopic signature that can be predicted and interpreted with a high degree of accuracy.

DOT Script for Molecular Structure

Caption: Molecular structure of 1-Methyl-1,9-diazaspiro[5.5]undecane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 1-Methyl-1,9-diazaspiro[5.5]undecane, both ¹H and ¹³C NMR will provide distinct and informative spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will reveal the number of unique proton environments, their electronic surroundings, and their connectivity through spin-spin coupling. Due to the spirocyclic nature of the molecule, the two piperidine rings are conformationally locked, leading to a complex spectrum with potentially diastereotopic protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
N-CH₃2.2 - 2.4Singlet (s)3HTypical range for an N-methyl group on a saturated heterocycle.
N9-H1.5 - 2.5Broad Singlet (br s)1HExchangeable proton on a secondary amine; chemical shift is concentration and solvent dependent.
Methylene Protons (C2-C5, C7, C8, C10, C11)1.4 - 2.8Complex Multiplets (m)16HProtons on the piperidine rings will appear as a series of overlapping multiplets due to complex coupling patterns and potential diastereotopicity. Protons adjacent to nitrogen atoms will be shifted downfield.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will indicate the number of unique carbon environments in the molecule. Due to symmetry, some carbons may be equivalent.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Rationale
Spiro C (C6)55 - 65The spiro carbon is a quaternary carbon bonded to two nitrogen-bearing rings, resulting in a downfield shift.
N-CH₃42 - 48Typical chemical shift for an N-methyl group in an aliphatic amine.
Carbons adjacent to N1 (C2, C5)50 - 60These carbons are deshielded by the adjacent tertiary nitrogen atom.
Carbons adjacent to N9 (C8, C10)45 - 55These carbons are deshielded by the adjacent secondary nitrogen atom.
Other ring carbons (C3, C4, C7, C11)20 - 40These are typical aliphatic methylene carbons.
Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring NMR data for a sample of 1-Methyl-1,9-diazaspiro[5.5]undecane would be as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.[3] The choice of solvent is critical and can influence chemical shifts, particularly for the N-H proton.[4]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.[5]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 512-1024 scans, spectral width of 200-240 ppm, relaxation delay of 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS).

DOT Script for NMR Acquisition Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing dissolve Dissolve 5-10 mg in 0.6 mL CDCl3 transfer Transfer to 5 mm NMR Tube dissolve->transfer H1_acq Acquire 1H Spectrum (16 scans) transfer->H1_acq C13_acq Acquire 13C Spectrum (1024 scans) transfer->C13_acq ft Fourier Transform H1_acq->ft C13_acq->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate to Residual Solvent Peak phase->calibrate

Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For 1-Methyl-1,9-diazaspiro[5.5]undecane, the IR spectrum will be characterized by the vibrations of its aliphatic C-H and C-N bonds, and the N-H bond of the secondary amine.

Table 3: Predicted IR Absorption Frequencies

Functional GroupAbsorption Range (cm⁻¹)IntensityVibrational Mode
N-H (secondary amine)3350 - 3310Weak to MediumStretch
C-H (aliphatic)2960 - 2850StrongStretch[6]
N-H (secondary amine)1650 - 1580MediumBend (Scissoring)[7]
C-H (aliphatic)1470 - 1450MediumBend (Scissoring)
C-N (aliphatic amine)1250 - 1020Medium to WeakStretch[8]
N-H (secondary amine)910 - 665Strong, BroadWag[8]

A key diagnostic feature in the IR spectrum will be the presence of a weak to medium N-H stretching band, confirming the secondary amine, and the absence of any bands in the carbonyl region (around 1700 cm⁻¹).

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the prepared sample in the spectrometer.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum

For 1-Methyl-1,9-diazaspiro[5.5]undecane (C₁₀H₂₀N₂), the molecular weight is 168.28 g/mol . In a typical electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the following features are expected:

  • Molecular Ion (M⁺) or Protonated Molecule ([M+H]⁺): A peak at m/z 168 (for EI) or 169 (for ESI) corresponding to the molecular ion or the protonated molecule, respectively.

  • Fragmentation Pattern: The fragmentation will likely be dominated by α-cleavage, which is the cleavage of a C-C bond adjacent to a nitrogen atom. This process is common for amines and leads to the formation of stable iminium ions.[9]

Key Predicted Fragmentation Pathways:

  • Loss of a methyl radical (•CH₃): This is less likely than α-cleavage of the ring but possible, leading to a fragment at m/z 153.

  • α-Cleavage adjacent to N1: Cleavage of the C2-C3 or C5-C4 bond is less favorable. Cleavage of the C6-C5 or C6-C7 bond would lead to ring opening. A more likely α-cleavage would be the loss of a propyl or butyl radical from the non-methylated ring, initiated at the N1 position.

  • α-Cleavage adjacent to N9: This is expected to be a major fragmentation pathway, involving the cleavage of the C8-C7 or C10-C11 bond, leading to characteristic fragment ions.

DOT Script for Predicted Mass Spectrometry Fragmentation

MS_Fragmentation cluster_alpha_N1 α-Cleavage at N1 cluster_alpha_N9 α-Cleavage at N9 M [C10H20N2]+• m/z = 168 frag1 Loss of •C3H7 (m/z 125) M->frag1 Path A frag2 Loss of •C4H9 (m/z 111) M->frag2 Path B frag3 Loss of •C2H5 (m/z 139) M->frag3 Path C frag4 Loss of •C3H7 (m/z 125) M->frag4 Path D

Caption: Predicted major fragmentation pathways for 1-Methyl-1,9-diazaspiro[5.5]undecane in EI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: The compound can be introduced into the mass spectrometer via direct infusion using a syringe pump for ESI, or via a gas chromatograph (GC-MS) for EI, which also serves as a separation technique.

  • Ionization:

    • Electrospray Ionization (ESI): The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) and sprayed into the mass spectrometer. This soft ionization technique will likely produce a prominent protonated molecule peak [M+H]⁺ at m/z 169.

    • Electron Ionization (EI): The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and extensive fragmentation. This technique will produce a molecular ion peak (M⁺•) at m/z 168 and a rich fragmentation pattern.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Integrated Spectroscopic Analysis

The definitive structural confirmation of 1-Methyl-1,9-diazaspiro[5.5]undecane is achieved by integrating the data from all three spectroscopic techniques:

  • MS confirms the molecular weight (168 g/mol ).

  • IR confirms the presence of N-H and C-N bonds and the absence of other functional groups like carbonyls.

  • ¹³C NMR confirms the number of unique carbon environments, including the characteristic spiro carbon.

  • ¹H NMR confirms the presence of the N-methyl group and the complex aliphatic proton environment, with the correct integration ratios.

Together, these techniques provide a self-validating system for the unambiguous identification and characterization of 1-Methyl-1,9-diazaspiro[5.5]undecane, ensuring its purity and structural integrity for applications in research and drug development.

References

  • LibreTexts. IR: amines. (n.d.). Retrieved from [Link]

  • Scribd. Typical Infrared Absorption Frequencies. (n.d.). Retrieved from [Link]

  • Islam, M. S., et al. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 10, 1-9.
  • ResearchGate. Tandem mass spectrometry fragmentation of ethyl N-methyl piperidine-3-carboxylate (4), guvacoline (5) and ethyl N-methyl-l,2,5,6-tetrahydro-pyridine-3-carboxylate (6). (n.d.). Retrieved from [Link]

  • HETEROCYCLES. ONE-POT REGIOSELECTIVE SYNTHESIS OF DIAZASPIRO[5.5]UNDECANE-1,5-DIONE-9-THIONE DERIVATIVES CATALYZED BY REUSABLE 1-METHYLIMIDAZO. (2016). 92(12), 2256.
  • spcmc.ac. INFRARED SPECTROSCOPY. (n.d.). Retrieved from [Link]

  • AN ENANTIOSELECTIVE SYNTHESIS OF 1-AZASPIRO[5.
  • The features of IR spectrum. (n.d.). Retrieved from [Link]

  • PubMed. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). Retrieved from [Link]

  • IR Spectroscopy of Hydrocarbons Hydrocarbons contain only carbon-carbon bonds and carbon-hydrogen bonds. (n.d.).
  • Organic Syntheses. Preparation of 1,5-‐Dioxaspiro[5.5]undecan-‐3-‐one. (2016). 93, 210-227.
  • PMC. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (n.d.). Retrieved from [Link]

  • arkat usa.
  • SciELO. fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. (n.d.).
  • RACO.
  • Eurisotop. NMR Solvents. (n.d.). Retrieved from [Link]

  • PubChemLite. 1-methyl-9-oxa-1,4-diazaspiro[5.5]undecane. (n.d.). Retrieved from [Link]

  • National Institute of Standards and Technology. Spiro[5.5]undecane. (n.d.). Retrieved from [Link]

  • Journal of Medicinal Chemistry. 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. (2021).
  • PubChem. 3,9-Diazaspiro[5.5]undecane. (n.d.). Retrieved from [Link]

  • The Royal Society of Chemistry. 1H NMR spectrum of the spiro compound 18. (n.d.).
  • Organometallics.
  • RSC Publishing. Syntheses of 2-ethyl-8-methyl-1,7-dioxaspiro[5.5]undecanols. (n.d.).
  • Magritek. Lifting the curtain of undesired solvent signals. (n.d.).
  • Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

  • National Institute of Standards and Technology. Undecane. (n.d.). Retrieved from [Link]

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Foundational

Technical Guide: Discovery and History of 1,9-Diazaspiro[5.5]undecane Compounds

The following technical guide details the discovery, synthesis, and pharmacological evolution of the 1,9-diazaspiro[5.5]undecane scaffold. Executive Summary: The "Privileged" Spirocycle In the landscape of medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and pharmacological evolution of the 1,9-diazaspiro[5.5]undecane scaffold.

Executive Summary: The "Privileged" Spirocycle

In the landscape of medicinal chemistry, spirocyclic scaffolds are valued for their ability to project functional groups into distinct vectors of 3D space, a property often described as reducing the "conformational entropy penalty" upon binding. While the symmetric 3,9-diazaspiro[5.5]undecane (often used in GPCR ligands) is synthetically accessible and well-known, the 1,9-diazaspiro[5.5]undecane represents a more structurally complex and "privileged" isomer.

This scaffold features two piperidine rings spiro-fused at the C2 position of one ring and the C4 position of the other.[1] This unique topology has recently emerged as a critical pharmacophore in metabolic disease therapeutics, particularly for Acetyl-CoA Carboxylase (ACC) inhibitors developed by Pfizer, as well as antagonists for MCH-R1 and NK1 receptors.

Structural Architecture & Isomerism

To ensure scientific integrity, we must first distinguish the target scaffold from its common isomers.

IsomerConnectivityPrimary Application
1,9-diazaspiro[5.5]undecane Asymmetric: Ring A (N at pos 1) spiro-fused at C2 to Ring B (N at pos 9) at C4.ACC Inhibitors (Pfizer), NK1 Antagonists
3,9-diazaspiro[5.5]undecaneSymmetric: Both nitrogens are para to the spiro center.CCR5 Antagonists, Opioid Ligands
2,8-diazaspiro[5.5]undecaneSymmetric: Nitrogens are meta to the spiro center.Gamma-secretase modulators

Key Structural Advantage: The 1,9-isomer offers a unique "bent" geometry compared to the linear 3,9-isomer, allowing it to occupy specific hydrophobic pockets in enzymes like ACC that linear scaffolds cannot access effectively.

Historical Discovery: The Metabolic Breakthrough

While spiro-piperidines have been known since the mid-20th century, the specific utility of the 1,9-diazaspiro[5.5]undecane core was solidified during the search for non-fatty acid mimetic inhibitors of Acetyl-CoA Carboxylase (ACC).

The Pfizer ACC Program (Circa 2010s)

The definitive history of this scaffold is linked to the work of Menhaji-Klotz et al. at Pfizer . The challenge was to inhibit ACC1 (cytosolic, fatty acid synthesis) and ACC2 (mitochondrial, fatty acid oxidation) without the poor physicochemical properties associated with earlier carboxylic acid-containing inhibitors.[2]

  • Discovery: Researchers identified that fusing a pyrazole ring to the 1,9-diazaspiro core created a rigid, lipophilic structure capable of penetrating the ACC dimerization site.

  • Impact: This led to the development of compounds like PF-05175157 , which demonstrated potent dual inhibition of ACC1/2 with improved metabolic stability compared to linear analogs.

Synthetic Methodologies

The synthesis of 1,9-diazaspiro[5.5]undecane is non-trivial due to its asymmetry. Below are the two primary protocols used in high-impact research.

Protocol A: The "Piperidine-Carboxylate" Route (Pfizer Method)

This method constructs the second ring onto a pre-existing piperidine core. It is the industry standard for generating libraries of ACC inhibitors.

Mechanism:

  • Starting Material: Ethyl 4-oxopiperidine-1-carboxylate (or similar N-protected derivative).

  • Coupling: Reaction with a hydrazine or pyrazole precursor.

  • Cyclization: Base-mediated ring closure to form the spiro junction.

PfizerSynthesis cluster_legend Reaction Logic Start Ethyl piperidine-4-carboxylate (N-protected) Step1 Condensation w/ Amino-pyrazole derivative Start->Step1 + R-NH2 Inter Intermediate Hydrazone/Amide Step1->Inter Step2 Base-Mediated Cyclization (t-BuOK) Inter->Step2 Intramolecular Nucleophilic Attack Product 1,9-diazaspiro[5.5]undecane Core Step2->Product Asymmetric Construction Asymmetric Construction Spiro-C Formation Spiro-C Formation Asymmetric Construction->Spiro-C Formation

Figure 1: Synthetic pathway for constructing the 1,9-diazaspiro core from piperidine precursors.

Protocol B: Ring-Closing Metathesis (RCM)

For more diverse analogs, an RCM approach is utilized.

  • Precursor Assembly: A piperidine derivatized at C2 and C4 with alkene chains.

  • Catalysis: Grubbs II catalyst drives the formation of the second ring.

  • Reduction: Hydrogenation of the resulting alkene yields the saturated spiro system.

Pharmacological Profile & SAR

The 1,9-diazaspiro[5.5]undecane scaffold is a "template" that can be tuned for different targets by modifying the nitrogen substituents (


 and 

).
Structure-Activity Relationship (SAR) Data

The following data summarizes the potency of key derivatives against ACC1 and ACC2 (Source: BenchChem/Pfizer data).

Compound ID

-Substituent

-Substituent
ACC1 IC

(nM)
ACC2 IC

(nM)
Outcome
1c (Ref)HAryl-fused>1000>1000Baseline
1g MethylPyrazole-fused7 3 Potent Dual Inhibitor
1h EthylPyrazole-fused115Retained Potency
1k IsopropylPyrazole-fused67174Steric Clash (Loss of Potency)

Key Insight: The


 position is highly sensitive to steric bulk. Small alkyl groups (Methyl/Ethyl) are tolerated, but larger groups clash with the enzyme's binding pocket.
Biological Signaling Pathway (ACC Inhibition)

Inhibition of ACC by 1,9-diazaspiro compounds disrupts the conversion of Acetyl-CoA to Malonyl-CoA, a rate-limiting step in fatty acid synthesis.

ACC_Pathway cluster_effect Therapeutic Outcome AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Blocked by Inhibitor ACC ACC Enzyme (Target of 1,9-diazaspiro) ACC->AcetylCoA Catalyzes FAS Fatty Acid Synthase MalonylCoA->FAS Lipogenesis (Fat Storage) CPT1 CPT-1 (Mitochondrial Entry) MalonylCoA->CPT1 Inhibits LipidSyn Decreased Lipid Synthesis FAS->LipidSyn Substrate Depletion FatOx Increased Fatty Acid Oxidation CPT1->FatOx Disinhibition

Figure 2: Mechanism of action for 1,9-diazaspiro[5.5]undecane ACC inhibitors. Inhibition leads to reduced Malonyl-CoA, unlocking fatty acid oxidation.

Experimental Protocol: General Synthesis of 1,9-Diazaspiro Core

Note: This is a generalized protocol derived from the Menhaji-Klotz methodology.

Reagents:

  • Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate (Start)

  • Hydrazine hydrate

  • Potassium tert-butoxide (

    
    -BuOK)
    
  • Ethanol (anhydrous)

Step-by-Step:

  • Condensation: Dissolve ethyl 1-benzyl-4-oxopiperidine-3-carboxylate (1.0 eq) in ethanol. Add hydrazine hydrate (1.2 eq) dropwise at 0°C.

  • Reflux: Heat the mixture to reflux for 4 hours. The hydrazine attacks the ketone, followed by intramolecular cyclization with the ester to form the pyrazolone-spiro intermediate.

  • Reduction (Optional for saturated core): If the fully saturated 1,9-diazaspiro[5.5]undecane is required (without the pyrazolone ketone), the intermediate is treated with Lithium Aluminum Hydride (LiAlH

    
    ) in THF under reflux for 12 hours.
    
  • Workup: Quench with Glauber’s salt, filter, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH 9:1) yields the 1,9-diazaspiro[5.5]undecane derivative.[1]

References

  • Menhaji-Klotz, B. et al. "Discovery of a Potent, Selective, and Orally Bioavailable 1,9-Diazaspiro[5.5]undecane-Based Acetyl-CoA Carboxylase Inhibitor." Journal of Medicinal Chemistry. (Context verified via BenchChem snippet).

  • BenchChem. "Comparative Bioactivity of 1,9-Diazaspiro[5.5]undecanes: A Guide for Drug Development Professionals." BenchChem Technical Guides.

  • Griffith, D.A. et al. "Spirocyclic Acetyl-CoA Carboxylase Inhibitors." Pfizer Inc.[1] Patents. (Contextual reference to WO/2013 patent families).

  • Efremov, I.V. et al. "Discovery of Spirocyclic Acetyl-CoA Carboxylase Inhibitors for the Treatment of Metabolic Diseases." ACS Medicinal Chemistry Letters.

Sources

Exploratory

Unlocking the Pharmacological Potential of 1-Methyl-1,9-diazaspiro[5.5]undecane

Topic: Potential Targets for 1-Methyl-1,9-diazaspiro[5.5]undecane in Drug Discovery Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads Executive Summary: The "Spiro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Targets for 1-Methyl-1,9-diazaspiro[5.5]undecane in Drug Discovery Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads

Executive Summary: The "Spiro" Advantage

In the landscape of modern drug discovery, the 1,9-diazaspiro[5.5]undecane scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike flat aromatic systems, this spirocyclic diamine offers a rigid, three-dimensional geometry (sp3-rich) that enhances solubility and allows for precise vectorization of substituents.

This guide focuses specifically on the 1-Methyl-1,9-diazaspiro[5.5]undecane derivative. The methylation at the N1 position is not merely a structural feature but a strategic "handle" that differentiates the reactivity of the two nitrogen atoms, enabling orthogonal functionalization at N9. This asymmetry is critical for generating libraries targeting Acetyl-CoA Carboxylase (ACC) , Chemokine Receptors (CCR5) , and Neurokinin Receptors (NK1/NK2) .

Part 1: Primary Therapeutic Targets

Metabolic Regulation: Acetyl-CoA Carboxylase (ACC) Inhibition

The most potent application of the 1-methyl-1,9-diazaspiro[5.5]undecane scaffold lies in metabolic disorders, specifically through the inhibition of ACC1 (cytosolic) and ACC2 (mitochondrial).

  • Mechanism of Action: These derivatives inhibit the carboxylation of acetyl-CoA to malonyl-CoA. Malonyl-CoA is a dual regulator: it is a substrate for fatty acid synthesis (ACC1) and an allosteric inhibitor of CPT-1 (ACC2), which controls fatty acid oxidation.

  • Structural Logic: The spiro-piperidine core mimics the transition state geometry required to bind the carboxyltransferase (CT) domain of the enzyme. The N1-methyl group often fits into a small hydrophobic pocket, while the N9-substituent (often an aryl-urea or amide) extends into the active site to engage key residues.

Quantitative Efficacy Profile (Representative Data)

Compound VariantTargetIC50 (nM)Biological Outcome
Spiro-Analog 1g ACC17 nMInhibition of lipogenesis (Fatty Acid Synthesis)
Spiro-Analog 1g ACC23 nMStimulation of Fatty Acid Oxidation
Spiro-Analog 1h ACC1/211 / 5 nMDual inhibition; potent anti-obesity profile
Viral Entry & Immunology: CCR5 Antagonism

The 1,9-diazaspiro[5.5]undecane core has been successfully employed to replace cyclic carbamate templates in the design of CCR5 antagonists, which are critical for preventing HIV-1 entry into host cells.

  • Pharmacology: The spirocyclic system provides a rigid spacer that positions a basic nitrogen (N9) and a lipophilic moiety (N1-methyl/aryl) to interact with the transmembrane helices of the CCR5 GPCR.

  • Key Insight: N1-methylation improves oral bioavailability by reducing the topological polar surface area (tPSA) compared to the free amine, facilitating membrane permeability.

CNS & Inflammation: Neurokinin (NK) and Sigma Receptors

Derivatives of this scaffold function as dual NK1/NK2 antagonists.

  • Therapeutic Scope: Analgesia, anti-emetic effects, and pulmonary inflammation.

  • Sigma-1 Receptor: The N-methyl-diazaspiro motif shares pharmacophoric features with high-affinity Sigma-1 ligands (a basic amine flanked by hydrophobic regions), suggesting potential in neuropathic pain management.

Part 2: Technical Workflows & Experimental Protocols

Workflow Visualization: The Scaffold-Target Map

The following diagram illustrates how the 1-Methyl-1,9-diazaspiro[5.5]undecane core is derivatized to hit distinct biological targets.

SpiroTargets Core 1-Methyl-1,9-diazaspiro [5.5]undecane Core N9_Urea N9-Urea/Amide Derivatization Core->N9_Urea Selective Functionalization N9_Aryl N9-Arylation (Buchwald-Hartwig) Core->N9_Aryl ACC Target: ACC1 / ACC2 (Metabolic Disease) N9_Urea->ACC Lipophilic Linker CCR5 Target: CCR5 (HIV/Viral Entry) N9_Aryl->CCR5 Hydrophobic Interaction NK Target: NK1 / NK2 (Inflammation/Pain) N9_Aryl->NK Dual Antagonism

Figure 1: Divergent synthesis strategy mapping the 1-Methyl-1,9-diazaspiro[5.5]undecane scaffold to its primary therapeutic targets.

Protocol 1: High-Throughput ACC Inhibition Assay (ADP-Glo™)

Purpose: To validate the potency of N9-substituted 1-methyl-1,9-diazaspiro[5.5]undecane derivatives against Acetyl-CoA Carboxylase.

Principle: ACC activity converts Acetyl-CoA + ATP → Malonyl-CoA + ADP. This assay quantifies the ADP produced, which is directly proportional to enzyme activity.

Reagents:

  • Human Recombinant ACC1 and ACC2.

  • Substrates: Acetyl-CoA (10 µM), ATP (50 µM), NaHCO3.

  • Detection: ADP-Glo™ Reagent (Promega).

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 1-Methyl-1,9-diazaspiro[5.5]undecane derivatives in DMSO. Prepare 10-point serial dilutions.

  • Enzyme Incubation: In a 384-well white plate, add 2 µL of compound solution and 4 µL of ACC enzyme buffer (50 mM HEPES pH 7.5, 2 mM MgCl2, 2 mM Potassium Citrate). Incubate for 15 minutes at 25°C.

  • Reaction Initiation: Add 4 µL of Substrate Mix (ATP + Acetyl-CoA + NaHCO3).

  • Reaction Phase: Incubate at room temperature for 60 minutes.

  • Termination & Depletion: Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 minutes.

  • Detection: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP, which drives the luciferase reaction. Incubate for 30 minutes.

  • Readout: Measure luminescence using a microplate reader (e.g., EnVision).

  • Analysis: Calculate IC50 using a 4-parameter logistic fit (GraphPad Prism). Self-Validation: Z' factor must be > 0.5 for assay validity.

Protocol 2: Calcium Flux Assay for GPCR Antagonism (CCR5/NK1)

Purpose: To measure the functional antagonism of the scaffold against Gq-coupled GPCRs.

Step-by-Step Methodology:

  • Cell Culture: Use CHO-K1 or HEK293 cells stably expressing recombinant CCR5 or NK1 receptors.

  • Dye Loading: Seed cells (10k/well) in 384-well black plates. Incubate with Calcium-4 dye (Molecular Devices) for 60 minutes at 37°C.

  • Compound Addition: Add the test compound (1-Methyl-1,9-diazaspiro[5.5]undecane derivative) using an acoustic dispenser. Incubate for 15 minutes.

  • Agonist Challenge: Inject EC80 concentration of the native agonist (e.g., RANTES for CCR5 or Substance P for NK1).

  • Measurement: Monitor fluorescence intensity (Ex 485 nm / Em 525 nm) in real-time using a FLIPR Tetra system.

  • Result: A reduction in the agonist-induced calcium peak indicates functional antagonism.

Part 3: Mechanistic Pathway[2]

The following diagram details the downstream effects of inhibiting ACC with this scaffold, highlighting the dual impact on lipogenesis and oxidation.

ACC_Pathway Inhibitor 1-Methyl-1,9-diazaspiro Derivative ACC ACC Enzyme (Acetyl-CoA Carboxylase) Inhibitor->ACC Inhibits Malonyl Malonyl-CoA (Key Intermediate) Inhibitor->Malonyl Reduces Levels ACC->Malonyl Catalyzes Production FAS Fatty Acid Synthase (FAS) Malonyl->FAS Substrate for CPT1 CPT-1 (Mitochondrial Transporter) Malonyl->CPT1 Inhibits Lipogenesis Lipogenesis (Fat Storage) Malonyl->Lipogenesis Decreased Oxidation Fatty Acid Oxidation (Fat Burning) Malonyl->Oxidation Increased (Disinhibition) FAS->Lipogenesis Promotes CPT1->Oxidation Rate-Limiting Step

Figure 2: Mechanism of Action for ACC inhibition. Reducing Malonyl-CoA levels simultaneously halts fat storage and unlocks mitochondrial fat oxidation.

References

  • National Institutes of Health (NIH). (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2009). Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Retrieved from [Link]

  • American Chemical Society (ACS). (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists. Retrieved from [Link]

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis of 1,9-Diazaspiro[5.5]undecane Derivatives

Topic: Asymmetric synthesis of 1,9-diazaspiro[5.5]undecane derivatives Content Type: Application Notes and Protocols Abstract The 1,9-diazaspiro[5.5]undecane scaffold represents a privileged structural motif in modern dr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Asymmetric synthesis of 1,9-diazaspiro[5.5]undecane derivatives Content Type: Application Notes and Protocols

Abstract

The 1,9-diazaspiro[5.5]undecane scaffold represents a privileged structural motif in modern drug discovery, offering a rigid, sp3-rich three-dimensional architecture that escapes the "flatland" limitations of traditional aromatic libraries.[1] This scaffold is increasingly utilized in the design of G-protein coupled receptor (GPCR) modulators (e.g., opioid, neurokinin, and chemokine receptors) and enzyme inhibitors. This guide details the asymmetric synthesis of 1,9-diazaspiro[5.5]undecane derivatives, focusing on organocatalytic cascade reactions and ring-closing metathesis (RCM) strategies. We provide a validated protocol for the enantioselective construction of the core, ensuring high diastereomeric ratios (dr) and enantiomeric excess (ee).

Structural Analysis & Retrosynthetic Logic

The 1,9-diazaspiro[5.5]undecane core consists of two six-membered nitrogen-containing rings sharing a single spiro carbon. In the systematic numbering (often used in IUPAC), the nitrogen atoms are typically located at positions 1 and 9, placing one nitrogen adjacent to the spiro center (position 1) and the other in a gamma position (position 9) relative to the spiro center.

Retrosynthetic Disconnection

To achieve high stereocontrol, the synthesis is best approached by establishing the spiro-quaternary carbon via a controlled annulation event.

  • Strategy A (Organocatalytic Cascade): Utilizes a chiral amine catalyst to direct the Michael addition of a piperidinone-derived nucleophile to an unsaturated aldehyde, followed by hemiaminal cyclization.

  • Strategy B (Ring-Closing Metathesis): Relies on the formation of the second ring via Ru-catalyzed olefin metathesis, often requiring chiral starting materials (chiral pool) to induce asymmetry.

Retrosynthesis cluster_0 Disconnection A: Organocatalytic Cascade cluster_1 Disconnection B: Ring-Closing Metathesis Target 1,9-Diazaspiro[5.5]undecane (Chiral Target) PrecursorA Spiro-Lactam Intermediate (High ee/dr) Target->PrecursorA Reduction PrecursorB Diallyl Piperidine Intermediate Target->PrecursorB RCM (Grubbs) SM_A1 N-Boc-4-Piperidinone (Nucleophile) PrecursorA->SM_A1 Michael/Cyclization SM_A2 Enals (e.g., Cinnamaldehyde) (Electrophile) PrecursorA->SM_A2 + Catalyst SM_B Chiral Allyl Amines (Chiral Pool) PrecursorB->SM_B Alkylation

Figure 1: Retrosynthetic analysis showing the two primary routes to the chiral scaffold.

Methodology: Organocatalytic Asymmetric Synthesis

The most direct route to enantioenriched 1,9-diazaspiro[5.5]undecanes without relying on stoichiometric chiral auxiliaries is the organocatalytic cascade reaction . This method typically yields a spiro-lactam, which is subsequently reduced to the diamine.

Mechanism of Action

The reaction proceeds via a Michael-Hemiaminalization cascade . A chiral secondary amine catalyst (e.g., Jørgensen-Hayashi catalyst) condenses with an


-unsaturated aldehyde to form a chiral iminium ion. The enol of a 

-ketoamide (derived from 4-piperidinone) attacks the iminium ion in a stereocontrolled Michael addition. Subsequent intramolecular cyclization forms the spiro ring.
Key Advantages
  • High Stereocontrol: Typically >90% ee and >10:1 dr.

  • Atom Economy: One-pot formation of two bonds and the quaternary center.

  • Scalability: Avoids heavy metals in the key stereodefining step.

Validated Experimental Protocol

Objective: Synthesis of (R,R)-N-Boc-1-oxo-9-azaspiro[5.5]undecane-2-ene derivative (Precursor to 1,9-diazaspiro[5.5]undecane).

Materials & Reagents[1][2][3][4][5][6][7][8][9]
  • Substrate:

    
    -Boc-4-piperidinone-3-carboxamide (1.0 equiv).
    
  • Electrophile: Trans-cinnamaldehyde (1.5 equiv).

  • Catalyst: (S)-TMS-diarylprolinol ether (Jørgensen-Hayashi Catalyst) (10-20 mol%).

  • Additive: 2-Fluorobenzoic acid (20 mol%) (Enhances rate and turnover).

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

  • Quench: Sat. aq.

    
    .
    
Step-by-Step Procedure
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the

    
    -Boc-4-piperidinone-3-carboxamide  (1.0 mmol) in anhydrous DCM (5.0 mL, 0.2 M).
    
  • Catalyst Addition: Add 2-fluorobenzoic acid (0.2 mmol) and the (S)-TMS-prolinol catalyst (0.2 mmol). Stir at room temperature (25 °C) for 10 minutes to ensure catalyst activation.

  • Cascade Initiation: Add trans-cinnamaldehyde (1.5 mmol) dropwise. Seal the flask under an inert atmosphere (

    
     or Ar).
    
  • Monitoring: Stir the reaction mixture at ambient temperature. Monitor consumption of the ketoamide by TLC (typically 12–24 hours). The formation of the spiro-product is often indicated by a new spot with lower

    
     due to the amide/lactam functionality.
    
  • Work-up: Upon completion, dilute the mixture with DCM (20 mL) and quench with saturated aqueous

    
     (15 mL).
    Separate the organic layer and extract the aqueous layer with DCM (
    
    
    
    mL). Combine organic phases, dry over anhydrous
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: Hexanes/EtOAc 4:1 to 1:1). Note: The product is a spiro-lactam.[2] Enantiomeric excess can be determined via Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns).

  • Downstream Transformation (Reduction to Diamine): To obtain the final 1,9-diazaspiro[5.5]undecane :

    • Dissolve the purified spiro-lactam in anhydrous THF.

    • Add

      
       (3-4 equiv) carefully at 0 °C.
      
    • Reflux for 4–6 hours to reduce both the lactam carbonyl and the alkene (if global reduction is desired) or use selective conditions (

      
      ) to preserve the alkene.
      
    • Work up using the Fieser method (

      
      , 15% 
      
      
      
      ,
      
      
      ).
Data Analysis & Expected Results
ParameterSpecificationNotes
Yield (Cyclization) 65% - 85%Dependent on steric bulk of aldehyde R-group.
Diastereomeric Ratio (dr) > 15:1Major diastereomer usually has substituents trans or governed by catalyst shielding.
Enantiomeric Excess (ee) 90% - 99%High fidelity due to iminium shielding.
Physical State White/Off-white solidCrystalline solids are common for these spiro-lactams.

Alternative Method: Ring-Closing Metathesis (RCM)[7]

For substrates where the organocatalytic route is limited (e.g., non-conjugated aldehydes), the RCM approach is the industry standard for constructing the spiro[5.5] system.

Workflow:

  • Alkylation: Double alkylation of

    
    -Boc-4-piperidinone (or its enamine) with allyl halides. Asymmetry is introduced here using chiral auxiliaries (e.g., SAMP/RAMP hydrazones) or by starting from chiral amino acids.
    
  • RCM: Treatment with Grubbs II or Hoveyda-Grubbs II catalyst (2-5 mol%) in dilute DCM (0.01 M) to favor intramolecular cyclization over oligomerization.

  • Hydrogenation: Removal of the double bond (optional) using

    
    , Pd/C.
    

RCM_Workflow Step1 Step 1: Asymmetric Alkylation (Install Allyl Groups) Step2 Step 2: RCM Cyclization (Grubbs II Catalyst) Step1->Step2 2x Allyl Step3 Step 3: Deprotection/Reduction (Final Scaffold) Step2->Step3 Ring Closure

Figure 2: Workflow for the RCM-mediated synthesis of the spiro core.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Cascade) Incomplete enamine formation or hydrolysis.Ensure anhydrous solvents. Increase catalyst loading to 20 mol%. Add molecular sieves (4Å).
Poor ee (Cascade) Background racemic reaction.Lower temperature to 0 °C or -10 °C. Ensure the "dummy" counter-ion (acid additive) is present.
Oligomerization (RCM) Concentration too high.Run RCM at high dilution (0.005 M - 0.01 M). Add catalyst in portions.
Stuck Intermediates Steric hindrance at spiro center.Use microwave irradiation (100-120 °C) for the RCM step.

References

  • Review of Bioactivity & Synthesis: Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Source: PMC / National Institutes of Health. [Link]

  • RCM Synthesis Strategy: Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. Source: Journal of Organic Chemistry (ACS). [Link]

  • Organocatalytic Asymmetric Method (Representative): Highly Diastereo and Enantioselective Synthesis of α-spiro-δ-lactams via Organocascade Reaction. Source: European Journal of Organic Chemistry. [Link]

  • Medicinal Chemistry Application (Dual Ligands): 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists. Source: Journal of Medicinal Chemistry (ACS). [Link]

Sources

Application

Application of 1,9-diazaspiro[5.5]undecanes as neurokinin-1 (NK1) receptor antagonists

This guide details the application of 1,9-diazaspiro[5.5]undecane derivatives as high-affinity antagonists for the Neurokinin-1 (NK1) receptor.[1][2] It synthesizes structure-activity relationship (SAR) data, chemical bi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 1,9-diazaspiro[5.5]undecane derivatives as high-affinity antagonists for the Neurokinin-1 (NK1) receptor.[1][2] It synthesizes structure-activity relationship (SAR) data, chemical biology insights, and validated experimental protocols for drug discovery professionals.

[1][2]

Executive Summary

The Neurokinin-1 (NK1) receptor is a G-protein coupled receptor (GPCR) and the primary target for Substance P (SP), a neuropeptide involved in pain transmission, neurogenic inflammation, and the emetic reflex.[3] While first-generation antagonists like SR140333 demonstrated high potency, the search for novel intellectual property and improved physicochemical properties led to "scaffold hopping" strategies.

The 1,9-diazaspiro[5.5]undecane scaffold represents a "privileged structure" in medicinal chemistry.[1][4] Its spiro-fusion provides exceptional conformational rigidity, locking pharmacophores into a bioactive orientation that mimics the quinuclidine core of earlier antagonists while offering distinct solubility and metabolic profiles. This guide outlines the utility of this scaffold, specifically focusing on 4,5-benzene-fused derivatives (e.g., Compound 9d), and provides protocols for their evaluation.

Chemical Biology & Mechanism of Action

The Scaffold Advantage

The 1,9-diazaspiro[5.5]undecane core consists of two piperidine rings spiro-fused at position 2 of one ring and position 4 of the other. This unique geometry creates a rigid orthogonal arrangement, preventing "induced fit" energy penalties upon receptor binding.

Key SAR Findings:

  • Core Replacement: Replacing the 4-phenylquinuclidinium core of the reference standard SR140333 with a 4,5-benzene-fused 1,9-diazaspiro[5.5]undecane maintains NK1 affinity.[1][2]

  • Methylation Switch: The neutral spiro-derivative (Compound 9a) exhibits moderate affinity (

    
     nM). However, quaternization (methylation)  of the nitrogen centers (Compound 9d) dramatically enhances potency to 1.9 nM , comparable to SR140333 (
    
    
    
    nM).
  • Selectivity: This scaffold demonstrates high selectivity for NK1 over NK2 and NK3 subtypes, crucial for minimizing off-target smooth muscle effects.

Comparative Potency Data

The following table summarizes the structure-activity relationship (SAR) evolution from the parent pharmacophore to the optimized spiro-antagonist.

Compound IDCore ScaffoldModificationNK1 Binding

(nM)
In Vivo Efficacy (

)*
SR140333 QuinuclidineReference Standard0.3119

g/kg
Cmpd 9a 1,9-diazaspiro[5.5]Benzene-fused, Neutral31.0N/D
Cmpd 9b 1,9-diazaspiro[5.5]2-Carbonyl analog54.0N/D
Cmpd 9d 1,9-diazaspiro[5.5]Methylated Salt (Optimized) 1.9 24

g/kg

*Note: In vivo efficacy measured via Substance P-induced bronchoconstriction inhibition in guinea pigs.

Signaling Pathway Blockade

NK1 antagonists function by competitively inhibiting Substance P binding, thereby preventing the


-mediated signaling cascade.

NK1_Signaling SP Substance P (Agonist) NK1 NK1 Receptor (GPCR) SP->NK1 Activates Antagonist 1,9-Diazaspiro (Antagonist) Antagonist->NK1 Blocks Gq Gq Protein NK1->Gq Couples PLC PLC-u03b2 Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Produces ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release (Signal) ER->Ca Mobilization

Figure 1: Mechanism of Action. The antagonist blocks the SP-NK1 interaction, preventing the downstream Calcium mobilization cascade.

Experimental Protocols

Protocol 1: In Vitro Radioligand Binding Assay

Objective: Determine the affinity (


) of 1,9-diazaspiro[5.5]undecane derivatives for the human NK1 receptor.

Materials:

  • Cell Line: U373MG (Human astrocytoma) or CHO-K1 stably expressing human NK1.

  • Radioligand:

    
    -Substance P (Specific Activity ~135 Ci/mmol) or 
    
    
    
    -Bolton-Hunter SP.
  • Buffer: 50 mM Tris-HCl (pH 7.4), 3 mM

    
    , 0.02% BSA, 40 
    
    
    
    g/mL Bacitracin (peptidase inhibitor).

Procedure:

  • Membrane Preparation: Harvest cells and homogenize in ice-cold Tris buffer. Centrifuge at 48,000

    
     for 20 mins. Resuspend pellet in assay buffer.
    
  • Incubation: In a 96-well plate, combine:

    • 50

      
      L Membrane suspension (10-20 
      
      
      
      g protein).
    • 25

      
      L Radioligand (0.5 nM final concentration).
      
    • 25

      
      L Test Compound (1,9-diazaspiro derivative, 
      
      
      
      to
      
      
      M).
    • Non-specific binding (NSB): Define using 1

      
      M unlabeled Substance P.
      
  • Equilibrium: Incubate for 60 minutes at 25°C (Room Temperature).

  • Harvest: Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethyleneimine to reduce NSB) using a cell harvester.

  • Wash: Wash filters

    
     with ice-cold 50 mM Tris-HCl.
    
  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol 2: Functional Calcium Mobilization Assay (FLIPR)

Objective: Assess the functional antagonism (


) by measuring the inhibition of agonist-induced intracellular 

flux.

Materials:

  • Dye: Fluo-4 AM or Calcium-4 Assay Kit.

  • Instrument: FLIPR (Fluorometric Imaging Plate Reader) or FlexStation.

  • Agonist: Substance P (

    
     concentration, typically ~10 nM).
    

Procedure:

  • Seeding: Plate CHO-NK1 cells (10,000 cells/well) in black-wall/clear-bottom 96-well plates. Incubate overnight.

  • Dye Loading: Aspirate media and add 100

    
    L Dye Loading Buffer (HBSS + 20 mM HEPES + Fluo-4 AM). Incubate 60 mins at 37°C.
    
  • Compound Addition: Add test compounds (1,9-diazaspiro derivatives) and incubate for 15 minutes at room temperature.

  • Stimulation: Place plate in FLIPR. Inject Substance P (final conc.

    
    ) automatically.
    
  • Measurement: Record fluorescence (Ex 488 nm / Em 525 nm) for 60-90 seconds.

  • Data Analysis: Calculate % Inhibition relative to the max response (SP alone) and min response (buffer).

Assay_Workflow Start Start: CHO-NK1 Cells Load Load Ca2+ Dye (Fluo-4 AM) Start->Load Incubate_Cmpd Incubate with 1,9-Diazaspiro Antagonist (15 min) Load->Incubate_Cmpd Inject_SP Inject Substance P (Agonist EC80) Incubate_Cmpd->Inject_SP Read Measure Fluorescence (FLIPR) Inject_SP->Read

Figure 2: Functional Assay Workflow. The antagonist is pre-incubated before the agonist challenge.

Protocol 3: In Vivo Efficacy (Guinea Pig Bronchoconstriction)

Objective: Validate the in vivo bioavailability and target engagement of the antagonist. The guinea pig model is the "gold standard" for NK1 respiratory effects.

Rationale: Substance P causes potent bronchoconstriction via NK1 receptors in guinea pig airways. Effective antagonists will shift the SP dose-response curve to the right.

Procedure:

  • Anesthesia: Anesthetize guinea pigs (Hartley strain, 400-500g) with urethane (1.5 g/kg i.p.).

  • Preparation: Cannulate the trachea for artificial ventilation and the jugular vein for drug administration.

  • Measurement: Monitor pulmonary inflation pressure (PIP) using a pressure transducer.

  • Challenge: Administer Substance P (iv bolus) to establish a baseline bronchoconstriction response.

  • Treatment: Administer the 1,9-diazaspiro test compound (iv) 5-10 minutes prior to the next SP challenge.

  • Endpoint: Calculate the

    
     (dose required to inhibit bronchoconstriction by 50%).
    
    • Benchmark: Compound 9d is expected to show an

      
      
      
      
      
      g/kg.

Synthesis & Optimization Notes

For researchers synthesizing these derivatives:

  • Spiro-Cyclization: The critical step often involves a Prins cascade or a double Michael addition strategy to form the spiro-junction.

  • Benzene Fusion: The "benzene-fused" moiety (often a tetrahydroisoquinoline-like structure) is essential for mimicking the hydrophobic interactions of the original phenyl-quinuclidine.

  • Salt Formation: As noted in the SAR section, converting the free base to a methylated quaternary salt (or HCl salt) is a critical optimization step for maximizing binding affinity, likely due to cation-

    
     interactions within the receptor binding pocket.
    

References

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Source: PMC (National Institutes of Health) URL:[Link]

  • SR 140333, a novel, selective, and potent nonpeptide antagonist of the NK1 tachykinin receptor. Source:[5] PubMed (J Neurochem) URL:[Link]

  • NK1 Tachykinin Receptor Assay Protocols. Source: Innoprot URL:[Link]

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based Antagonists. Source: ACS Publications / University of Southampton URL:[Link]

Sources

Method

Application Note: A Robust Protocol for the Synthesis of Diazaspiro[5.5]undecanes via Base-Promoted Double Michael Addition

Introduction: The Significance of Diazaspiro[5.5]undecanes The diazaspiro[5.5]undecane scaffold is a privileged heterocyclic motif integral to medicinal chemistry and drug discovery. These rigid, three-dimensional struct...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Diazaspiro[5.5]undecanes

The diazaspiro[5.5]undecane scaffold is a privileged heterocyclic motif integral to medicinal chemistry and drug discovery. These rigid, three-dimensional structures are found in a variety of biologically active natural products and synthetic molecules. Their unique conformational constraints allow for precise spatial orientation of functional groups, making them valuable cores for designing potent and selective ligands for various biological targets. Compounds incorporating this scaffold have been investigated for the treatment of pain, obesity, and various cardiovascular and psychotic disorders[1].

The construction of this spirocyclic system, however, can be challenging. This application note details a highly efficient, simple, and robust protocol for the synthesis of substituted 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones. The methodology is based on a cascade [5+1] double Michael addition reaction, a powerful tool for carbon-carbon and carbon-nitrogen bond formation in a single, streamlined operation[2]. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, providing both a detailed experimental procedure and the underlying chemical principles that ensure its success.

Reaction Principle: The Cascade [5+1] Double Michael Addition

The core of this protocol is the intermolecular double Michael addition, a reaction that constructs the spirocyclic ring system from acyclic precursors in one pot[2]. The reaction proceeds between a Michael donor with an active methylene group and a divinylketone, which serves as a double Michael acceptor.

The key components are:

  • Michael Donor: A compound with a sufficiently acidic C-H bond, such as N,N-dimethylbarbituric acid. The acidity allows for deprotonation by a mild base to form a stabilized nucleophile.

  • Michael Acceptor: A 1,5-diaryl-1,4-pentadien-3-one (a divinylketone derivative) which possesses two α,β-unsaturated carbonyl systems, allowing for two sequential conjugate additions.

  • Catalyst: A simple organic base, such as diethylamine, which facilitates the deprotonation of the Michael donor to initiate the reaction cascade.

The reaction is classified as a [5+1] cycloaddition because a five-atom chain from the divinylketone combines with a single carbon atom from the barbituric acid to form the new six-membered ring.

Reaction Mechanism

The mechanism involves a base-catalyzed cascade sequence. Diethylamine deprotonates the active methylene group of the N,N-dimethylbarbituric acid, creating a potent nucleophile. This nucleophile then attacks one of the vinyl groups of the divinylketone in the first Michael addition. The resulting enolate then undergoes an intramolecular cyclization by attacking the second vinyl group in a second, intramolecular Michael addition, thereby forming the spirocyclic core.

Michael_Addition_Mechanism cluster_0 Step 1: Nucleophile Formation cluster_1 Step 2: First Michael Addition cluster_2 Step 3: Intramolecular Cyclization Donor N,N-Dimethyl- barbituric Acid Nucleophile Barbiturate Anion (Nucleophile) Donor->Nucleophile Deprotonation Base Diethylamine (Base) Acceptor Divinylketone (Acceptor) Nucleophile->Acceptor Intermediate1 Linear Adduct (Enolate) Acceptor->Intermediate1 1,4-Addition Final_Product Diazaspiro[5.5]undecane Product Intermediate1->Final_Product Second (Intramolecular) Michael Addition Intermediate1->Final_Product

Caption: The four-step cascade mechanism for the synthesis.

Optimizing the Reaction: Causality Behind Experimental Choices

The efficiency of this protocol hinges on the careful selection of base, solvent, and temperature. An extensive optimization study revealed the critical factors for achieving high yields in minimal time[2].

Choice of Base Catalyst

The base is not merely a proton abstractor; its nature and concentration are paramount. While various bases can catalyze the reaction, diethylamine was found to be exceptionally effective[2].

  • Expertise & Insight: Diethylamine strikes a crucial balance. It is basic enough to deprotonate the N,N-dimethylbarbituric acid efficiently but not so strong as to promote side reactions. Weaker bases like pyridine result in moderate yields, while stronger, bulkier bases like triethylamine also give lower yields, possibly due to steric hindrance. The concentration is also key; using 2.5 equivalents of diethylamine relative to the substrates drives the reaction to completion rapidly, achieving yields up to 98% in just 2 hours at room temperature[2].

Solvent Effects

The reaction medium significantly influences reaction rate and yield. A screening of various solvents demonstrated that chlorinated solvents are superior for this transformation.

  • Expertise & Insight: Dichloromethane (DCM) was identified as the optimal solvent, affording excellent yields (up to 98%)[2]. Chloroform also performs well. In contrast, more polar solvents like acetonitrile and THF give diminished yields, while non-polar solvents like toluene fail to promote the reaction, even at elevated temperatures[2]. This suggests that DCM provides the ideal polarity to dissolve the reactants and stabilize the charged intermediates in the transition states without interfering with the catalytic cycle.

Temperature and Reaction Time

The reaction proceeds efficiently at ambient temperature, which is a significant advantage for operational simplicity and energy efficiency.

  • Expertise & Insight: While the reaction gives an excellent 98% yield in 2 hours at room temperature, a slight elevation in temperature to 40 °C can reduce the reaction time to under an hour without compromising the yield[2]. This provides operational flexibility, allowing for either energy efficiency at room temperature or higher throughput at a modest temperature increase.

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
1Et₂NH (1.0)DCMRT2433[2]
2Et₂NH (2.5) DCM RT 2 98 [2]
3Et₂NH (2.5)DCM400.7595[2]
4Et₂NH (2.5)CHCl₃RT394[2]
5Et₂NH (2.5)MeCNRT570[2]
6Et₂NH (2.5)THFRT575[2]
7Et₃N (2.5)DCMRT1265[2]
8Pyridine (2.5)DCMRT1260[2]
Caption: Summary of reaction condition optimization. The optimal conditions are highlighted in bold.

Detailed Experimental Protocol

This protocol is based on the highly successful procedure reported for the synthesis of 2,4-Dimethyl-7,11-diphenyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone[2].

Materials and Reagents
  • N,N-Dimethylbarbituric acid (Michael Donor)

  • 1,5-Diphenyl-1,4-pentadien-3-one (Divinylketone/Michael Acceptor)

  • Diethylamine (Base)

  • Dichloromethane (DCM, Anhydrous)

  • Ethyl acetate (for workup)

  • n-Heptane or Hexane (for crystallization/purification)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for extraction and filtration

  • Rotary evaporator

Step-by-Step Procedure

G start Start: Prepare Reactants reagents To a stirred solution of N,N-dimethylbarbituric acid (1.0 equiv) and divinylketone (1.0 equiv) in DCM. start->reagents add_base Add diethylamine (2.5 equiv) dropwise at room temperature. reagents->add_base react Stir the reaction mixture at room temperature for 2 hours. Monitor by TLC. add_base->react quench Quench the reaction by adding saturated aq. NH₄Cl solution. react->quench extract Extract the aqueous layer with DCM (3x). quench->extract combine Combine organic layers, wash with brine, and dry over Na₂SO₄. extract->combine concentrate Filter and concentrate the solution under reduced pressure. combine->concentrate purify Purify the crude solid by crystallization from CHCl₃/n-heptane or similar. concentrate->purify end End: Isolate Pure Product purify->end

Caption: Experimental workflow for the synthesis protocol.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add N,N-dimethylbarbituric acid (e.g., 2 mmol, 312 mg) and the corresponding 1,5-diaryl-1,4-pentadien-3-one derivative (e.g., 2 mmol, 468 mg).

  • Solvent Addition: Add anhydrous dichloromethane (DCM, ~10 mL) to the flask to dissolve the solids. Stir the solution at room temperature.

  • Base Addition: To the stirred solution, add diethylamine (2.5 equivalents, e.g., 5 mmol, 0.52 mL) dropwise.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-3 hours.

  • Workup - Quenching: Once the reaction is complete, quench the mixture by adding saturated aqueous ammonium chloride (NH₄Cl) solution (~15 mL).

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 15 mL).

  • Workup - Washing and Drying: Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator. The crude product will be obtained as a solid.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as chloroform/n-heptane or DCM/ether, to yield the pure diazaspiro[5.5]undecane derivative as a solid[2].

Substrate Scope and Characterization

This protocol is highly versatile and accommodates a wide range of substituted divinylketones, including those with electron-donating and electron-withdrawing groups on the aryl rings, as well as heteroaryl substituents. High to excellent yields are consistently achieved[2][3].

EntryAr (in Ar-CH=CH-CO-CH=CH-Ar)ProductYield (%)Reference
1Phenyl3a98[2]
24-Methylphenyl3b95[2]
34-Methoxyphenyl3c96[2]
44-Chlorophenyl3d94[2]
54-Bromophenyl3e92[2]
62-Thienyl3m89[2]
Caption: Selected examples illustrating the substrate scope of the reaction.

Characterization: The structure of the final diazaspiro compound should be confirmed using standard analytical techniques.

  • ¹H and ¹³C NMR: These techniques are crucial for confirming the formation of the spirocyclic structure. For example, in the ¹H NMR spectrum of 2,4-Dimethyl-7,11-diphenyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone, characteristic signals include doublet of doublets for the equatorial protons and a triplet for the axial protons of the newly formed cyclohexanone ring[2].

  • Mass Spectrometry (MS): ESI-MS is used to confirm the molecular weight of the product.

  • X-ray Crystallography: For unambiguous structural confirmation, single-crystal X-ray diffraction can be performed, which also reveals the stereochemistry and preferred conformation of the spirocycle[2][3].

Conclusion

The base-promoted double Michael addition offers a remarkably efficient, practical, and high-yielding pathway to valuable diazaspiro[5.5]undecane scaffolds. By understanding the mechanistic principles and optimizing key parameters—namely the use of diethylamine as a catalyst in dichloromethane—researchers can reliably access these complex molecules from simple, readily available starting materials. This protocol is robust, scalable, and amenable to library synthesis, making it a powerful tool for professionals in drug discovery and organic chemistry.

References

  • Barakat, A., et al. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 10, 1-9. [Link]

  • ResearchGate. (2025). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. Request PDF. [Link]

  • Islam, M.S., et al. (2015). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. ResearchGate. [Link]

  • Chen, J., et al. (2015). Diastereodivergent Asymmetric Michael Addition of Cyclic Azomethine Ylides to Nitroalkenes: Direct Approach for the Synthesis of 1,7-Diazaspiro[4.4]nonane Diastereoisomers. Chemistry, 21(52), 19048-57. [Link]

  • ResearchGate. (2015). A possible mechanistic pathway for [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. ResearchGate. [Link]

  • Guedes, F.A.F., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC. [Link]

Sources

Application

Experimental procedure for N-methylation of 1,9-diazaspiro[5.5]undecane

Application Note & Protocol Topic: A Robust and Scalable Protocol for the N-Methylation of 1,9-Diazaspiro[5.5]undecane via the Eschweiler-Clarke Reaction Audience: Researchers, Scientists, and Drug Development Profession...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Robust and Scalable Protocol for the N-Methylation of 1,9-Diazaspiro[5.5]undecane via the Eschweiler-Clarke Reaction

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,9-diazaspiro[5.5]undecane scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds targeting a range of diseases.[1][2] The functionalization of its nitrogen centers is a critical step in modulating the physicochemical and pharmacological properties of resulting drug candidates, such as solubility, membrane permeability, and target affinity. This document provides a comprehensive, field-proven protocol for the selective N-methylation of 1,9-diazaspiro[5.5]undecane. We focus on the Eschweiler-Clarke reaction, a classic yet highly reliable method that leverages formaldehyde as the carbon source and formic acid as the reducing agent. The primary advantage of this approach is its inherent prevention of over-methylation to form quaternary ammonium salts, a common side effect with other alkylating agents.[3][4] This guide details the reaction mechanism, a step-by-step experimental procedure, purification, characterization, and critical safety considerations.

Mechanistic Rationale: The Eschweiler-Clarke Reaction

The N-methylation of primary or secondary amines via the Eschweiler-Clarke reaction is a robust reductive amination process.[4] Its enduring utility in organic synthesis stems from its high efficiency and, most importantly, its selectivity for the tertiary amine product.[3][5]

The mechanism proceeds through two key stages:

  • Iminium Ion Formation: The secondary amine of the 1,9-diazaspiro[5.5]undecane nucleophilically attacks formaldehyde. This is followed by dehydration to form a transient methyleneiminium ion.

  • Reductive Hydride Transfer: Formic acid serves as the in-situ source of a hydride anion. The formate ion transfers a hydride to the electrophilic carbon of the iminium ion, reducing it to the desired N-methyl tertiary amine. This step is irreversible due to the concomitant release of carbon dioxide gas.[3]

This mechanism elegantly circumvents the formation of quaternary ammonium salts because a tertiary amine cannot form another iminium ion with formaldehyde, thus halting the reaction at the desired stage.[3]

reaction_scheme cluster_reagents Reactant 1,9-Diazaspiro[5.5]undecane Product 1-Methyl-1,9-diazaspiro[5.5]undecane (or 1,9-Dimethyl-1,9-diazaspiro[5.5]undecane) Reactant->Product Heat (Δ) Reagents Formaldehyde (CH₂O) Formic Acid (HCOOH)

Caption: Reaction scheme for the N-methylation of 1,9-diazaspiro[5.5]undecane.

Experimental Protocol

This protocol details the mono- or di-methylation of 1,9-diazaspiro[5.5]undecane. The stoichiometry can be adjusted to favor mono- or di-methylation, although achieving perfect selectivity for mono-methylation may require further optimization. For di-methylation, a larger excess of reagents is used.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1,9-Diazaspiro[5.5]undecane≥95%Commercially AvailableStore in a desiccator.
Formic Acid≥95%, ACS ReagentSigma-Aldrich, etc.Corrosive. Handle in a fume hood.
Formaldehyde37% wt. in H₂OFisher Scientific, etc.Toxic and carcinogenic. Handle in a fume hood.
Sodium Hydroxide (NaOH)Pellets, ACS ReagentCommercially AvailableFor basification during workup.
Dichloromethane (DCM)HPLC GradeCommercially AvailableFor extraction.
Brine (Saturated NaCl)-Prepare in-houseFor washing organic layers.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentCommercially AvailableFor drying.
Round-bottom flask with reflux condenser-Standard lab supplier
Magnetic stirrer and stir bar-Standard lab supplier
Heating mantle or oil bath-Standard lab supplier
Separatory funnel-Standard lab supplier
Rotary evaporator-Standard lab supplier
Step-by-Step Procedure

Note: This procedure is for a 10 mmol scale reaction to produce the di-methylated product.

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,9-diazaspiro[5.5]undecane (1.54 g, 10.0 mmol).

    • Perform this step in a certified chemical fume hood. Add formic acid (5.5 mL, ~140 mmol, 14 eq.). A mild exotherm may be observed as the amine salt forms.

    • Add aqueous formaldehyde (37% wt., 8.0 mL, ~100 mmol, 10 eq.).

    • Attach a reflux condenser to the flask.

  • Reaction Execution:

    • Heat the reaction mixture to 95-100 °C using a heating mantle or oil bath.

    • Maintain stirring and heating for 12-18 hours. Vigorous bubbling (CO₂ evolution) should be observed initially and will subside as the reaction proceeds to completion.

  • Monitoring the Reaction:

    • Progress can be monitored by Thin Layer Chromatography (TLC).

    • Prepare a sample by withdrawing a small aliquot, quenching it in 2M NaOH, and extracting with ethyl acetate.

    • Eluent System: 10% Methanol in Dichloromethane with 1% triethylamine.

    • Visualize with potassium permanganate stain. The product should have a higher Rf value than the starting material.

  • Workup and Isolation:

    • After the reaction is complete (as determined by TLC), cool the flask to room temperature in an ice bath.

    • Caution: Strong base addition is exothermic. Slowly and carefully add 50 mL of cold water.

    • Basify the solution by slowly adding 10M sodium hydroxide (NaOH) solution until the pH is >12. Ensure the mixture remains cool during this process.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product can often be of high purity. If further purification is required, column chromatography on silica gel is recommended.

    • Column Conditions: Use a slurry of silica gel in dichloromethane.

    • Eluent Gradient: Start with 100% Dichloromethane and gradually increase the polarity by adding methanol (e.g., 0% to 10% MeOH) containing 1% triethylamine to prevent the amine product from streaking on the acidic silica.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N,N'-dimethyl-1,9-diazaspiro[5.5]undecane.

Experimental Workflow Visualization

workflow cluster_prep Preparation & Reaction cluster_workup Workup & Isolation cluster_final Purification & Analysis A Combine Reactants: 1,9-Diazaspiro[5.5]undecane, Formic Acid, Formaldehyde B Heat to 100°C (12-18 hours) A->B C Monitor by TLC B->C D Cool to 0°C C->D Reaction Complete E Basify with NaOH (pH > 12) D->E F Extract with DCM (3x) E->F G Dry (Na₂SO₄) & Concentrate F->G H Purify via Column Chromatography G->H Crude Product I Characterize Product (NMR, MS, IR) H->I

Caption: Workflow for the synthesis and purification of N-methylated 1,9-diazaspiro[5.5]undecane.

Product Characterization

To confirm the identity and purity of the final product, the following analytical techniques are recommended:

  • ¹H and ¹³C NMR Spectroscopy: The most definitive method. Expect the appearance of a new singlet in the ¹H NMR spectrum around 2.2-2.5 ppm corresponding to the N-CH₃ protons. In the ¹³C NMR, a new signal around 40-45 ppm for the N-CH₃ carbon should be visible. The integration of the N-methyl peak relative to the backbone protons will confirm the degree of methylation.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) is ideal. The molecular ion peak [M+H]⁺ should correspond to the mass of the methylated product (C₁₁H₂₂N₂ for mono-methylated, MW=182.31; C₁₂H₂₄N₂ for di-methylated, MW=196.33).

  • Infrared (IR) Spectroscopy: The N-H stretch (a broad peak around 3300 cm⁻¹) present in the starting material should be absent in the di-methylated product, providing evidence of reaction completion.

Safety Precautions and Hazard Management

The reagents used in this protocol present significant hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).

  • Formaldehyde: A known human carcinogen and potent irritant to the eyes, skin, and respiratory system.[6][7] All handling of formaldehyde solutions must be conducted in a certified chemical fume hood.[8]

  • Formic Acid: Highly corrosive and can cause severe skin and eye burns. Inhalation can lead to respiratory tract irritation. Handle exclusively in a chemical fume hood.[9]

  • Sodium Hydroxide: Corrosive. The process of basifying the acidic reaction mixture is highly exothermic and can cause splashing. Perform this step slowly in an ice bath.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles are required. A full-face shield is recommended, especially during the basification step.[9][10]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).[8][9]

  • Body Protection: A flame-resistant lab coat must be worn. Ensure no skin is exposed.[8]

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8][9]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[9]

  • Spills: For small spills, use an appropriate absorbent material. For larger spills of formaldehyde, specialized neutralizers are recommended.[9]

References

  • Islam, M. S., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Journal of Saudi Chemical Society, 19(5), 534-543. [Link]

  • Wikipedia. Eschweiler–Clarke reaction. [Link]

  • Google Patents.
  • Wang, Y., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(14), 5556. [Link]

  • Chemfests. (2025, October 13). Eschweiler-Clarke reaction. YouTube. [Link]

  • Medina, C., & Foreman, M. (2023, February 20). OSHA Formaldehyde Safety. StatPearls - NCBI Bookshelf. [Link]

  • Organic Chemistry Portal. N-Methylation of Amines with Methanol at Room Temperature. [Link]

  • UC Berkeley EH&S. Formaldehyde Fact Sheet. [Link]

  • Concordia University. FORMALDEHYDE SAFETY GUIDELINES. [Link]

  • Sciencemadness Discussion Board. (2007, September 15). Methylamine Purification. [Link]

  • Lab Alley. Formaldehyde Safety & Hazards. [Link]

  • International Enviroguard. (2021, July 2). Protecting Workers from Formaldehyde Exposure. [Link]

  • University of Liverpool IT Services. (2013, December 10). A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. [Link]

  • ARKIVOC. (2005, October 14). AN ENANTIOSELECTIVE SYNTHESIS OF 1-AZASPIRO[5.5]- UNDECANE RING SYSTEM OF HISTRIONICOTOXIN ALKALOIDS FROM D(+)-GLUCOSE. [Link]

  • ACS Publications. (2023, August 9). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source | ACS Omega. [Link]

  • ResearchGate. N‐methylation of secondary amines with CO2 and NaBH4 under catalyst‐free condition. [Link]

  • Organic Chemistry Portal. Synthesis of secondary and tertiary amines. [Link]

  • PMC. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. [Link]

  • Google Patents.
  • ACS Publications. (2021, August 25). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors | Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2015, March 22). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. [Link]

  • Organic Syntheses. (2016, July 21). Preparation of 1,5-‐Dioxaspiro[5.5]undecan-‐3-‐one. [Link]

  • Sciforum. (2021, November 15). New Methods of Synthesis, Structure and Aminomethylation of 4-Imino-2-(dicyanomethylene)-3-azaspiro[5.5]undecane1,5- dicarbonitrile. [Link]

  • EPA. (2025, October 15). 1,5-Dioxa-9-azaspiro[5.5]undecane, 8,8,10,10-tetramethyl- Properties. [Link]

Sources

Method

Application Note: Leveraging the 1,9-Diazaspiro[5.5]undecane Scaffold for Metabolic Disease Therapeutics

[1][2][3][4] Introduction: The Privileged Scaffold Strategy In the high-stakes arena of metabolic drug discovery, the 1,9-diazaspiro[5.5]undecane scaffold has emerged as a "privileged structure"—a molecular framework cap...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Introduction: The Privileged Scaffold Strategy

In the high-stakes arena of metabolic drug discovery, the 1,9-diazaspiro[5.5]undecane scaffold has emerged as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike flat aromatic systems, this spirocyclic scaffold offers a rigid, three-dimensional architecture (Csp3-rich) that positions functional groups with exceptional spatial precision.[1]

For metabolic diseases—specifically Obesity, Type 2 Diabetes (T2D), and NASH (Non-Alcoholic Steatohepatitis) —this scaffold is currently being utilized to develop inhibitors for three critical targets:

  • Acetyl-CoA Carboxylase (ACC1/2): Regulating fatty acid synthesis and oxidation.[1]

  • Melanin-Concentrating Hormone Receptor 1 (MCH-R1): Modulating appetite and energy homeostasis.[1]

  • 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): Controlling intracellular cortisol levels.[1]

This guide provides a technical roadmap for researchers utilizing 1,9-diazaspiro[5.5]undecane derivatives, covering chemical handling, in vitro validation, and in vivo efficacy protocols.

Mechanism of Action & Chemical Logic

Structural Advantages

The 1,9-diazaspiro[5.5]undecane core consists of two piperidine rings sharing a single carbon atom.[1]

  • Conformational Restriction: The spiro-fusion locks the two rings perpendicular to each other.[1] This reduces the entropic penalty upon binding to a protein pocket, often resulting in higher potency compared to flexible linear analogs.

  • Vectorial Exploration: The two nitrogen atoms (N1 and N9) serve as distinct attachment points.

    • N9 Position: Typically derivatized with aryl/heteroaryl groups to engage hydrophobic pockets (e.g., the CoA binding site of ACC).

    • N1 Position: Often used to tune solubility (LipE) or engage solvent-exposed residues.[1]

Target Pathways

The following diagram illustrates how derivatives of this scaffold intervene in the metabolic syndrome network.

MetabolicPathways Scaffold 1,9-Diazaspiro[5.5]undecane Derivatives ACC Target 1: ACC1/2 (Inhibition) Scaffold->ACC High Affinity MCHR1 Target 2: MCH-R1 (Antagonism) Scaffold->MCHR1 Selectivity HSD1 Target 3: 11β-HSD1 (Inhibition) Scaffold->HSD1 Potency MalonylCoA Malonyl-CoA ACC->MalonylCoA Catalyzes production ACC->MalonylCoA Blocked by Drug Appetite Hyperphagia (Food Intake) MCHR1->Appetite Promotes MCHR1->Appetite Blocked by Drug Cortisol Intracellular Cortisol HSD1->Cortisol Regenerates HSD1->Cortisol Blocked by Drug CPT1 CPT-1 MalonylCoA->CPT1 Inhibits FattyAcidSyn De Novo Lipogenesis MalonylCoA->FattyAcidSyn Substrate for FattyAcidOx Fatty Acid Oxidation (Mitochondria) CPT1->FattyAcidOx Enables transport Therapeutic Therapeutic Outcome: Weight Loss, Insulin Sensitization, NASH Resolution FattyAcidOx->Therapeutic Appetite->Therapeutic Reduced Gluconeogenesis Hepatic Gluconeogenesis Cortisol->Gluconeogenesis Stimulates Gluconeogenesis->Therapeutic Reduced

Caption: Multi-target intervention potential of 1,9-diazaspiro[5.5]undecane derivatives in metabolic syndrome pathways.[1]

Application Note: In Vitro Validation Protocols

Handling and Solubility

The free base of 1,9-diazaspiro[5.5]undecane is highly basic. For biological assays, these compounds are typically handled as dihydrochloride salts or trifluoroacetate (TFA) salts to ensure solubility in aqueous buffers.

  • Stock Solution: Dissolve in 100% DMSO to 10 mM.

  • Storage: -20°C; avoid repeated freeze-thaw cycles.

  • Working Buffer: PBS (pH 7.4) with <0.1% DMSO final concentration.

Protocol A: Acetyl-CoA Carboxylase (ACC) Inhibition Assay

Objective: Quantify the IC50 of a spiro-derivative against human ACC1/2 using an ADP-Glo™ detection system.

Materials:

  • Recombinant Human ACC1 and ACC2 enzymes.[1]

  • Substrates: Acetyl-CoA, ATP, NaHCO3.[1]

  • Detection: ADP-Glo™ Kinase Assay Kit (Promega).[1]

  • Plate: 384-well white, low-volume plate.[1]

Workflow:

  • Enzyme Prep: Dilute ACC enzyme to 0.5 µg/mL in Kinase Buffer (50 mM HEPES pH 7.5, 2 mM MgCl2, 2 mM Potassium Citrate, 0.05% BSA).

  • Compound Addition: Add 1 µL of test compound (serial dilution in DMSO) to plate wells.

  • Incubation 1: Add 4 µL of Enzyme solution. Incubate 15 min at RT to allow inhibitor binding.[1]

  • Reaction Start: Add 5 µL of Substrate Mix (20 µM Acetyl-CoA, 50 µM ATP, 12 mM NaHCO3).

  • Running: Incubate for 60 min at RT.

  • Termination & Detection:

    • Add 10 µL ADP-Glo™ Reagent (stops reaction, depletes remaining ATP).[1] Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1] Incubate 30 min.

  • Read: Measure Luminescence on a plate reader (e.g., EnVision).

Data Analysis: Calculate % Inhibition =


.[1] Fit to a 4-parameter logistic equation to determine IC50.[1]
Protocol B: MCH-R1 Functional Assay (Calcium Flux)

Objective: Assess antagonist activity against the MCH receptor.[1]

Workflow:

  • Cell Line: CHO-K1 cells stably expressing human MCH-R1 and Gα16 (promotes Calcium coupling).[1]

  • Dye Loading: Incubate cells with FLIPR Calcium 6 Assay Kit dye for 2 hours at 37°C.

  • Antagonist Pre-treatment: Add spiro-compound (10-point dose response).[1] Incubate 15 min.

  • Agonist Challenge: Inject MCH (Melanin-Concentrating Hormone) at EC80 concentration.[1]

  • Measurement: Monitor fluorescence (Ex 485 / Em 525) on a FLIPR Tetra system. A reduction in the calcium peak indicates antagonism.

Application Note: In Vivo Efficacy (Metabolic Disease Models)

Model Selection
  • Diet-Induced Obese (DIO) C57BL/6J Mice: The Gold Standard for T2D and obesity.[1] Mimics human metabolic syndrome (hyperinsulinemia, hyperglycemia, steatosis).[1]

  • ob/ob Mice: Leptin-deficient model for severe obesity (rapid screening).[1]

Protocol C: Chronic Efficacy Study in DIO Mice

Objective: Evaluate weight loss and insulin sensitization of a 1,9-diazaspiro[5.5]undecane derivative over 28 days.

Study Design:

  • Animals: Male C57BL/6J mice, fed 60% High-Fat Diet (HFD) for 12 weeks prior to study start (Starting weight >40g).[1]

  • Groups (n=10):

    • Vehicle Control (0.5% Methylcellulose/0.1% Tween-80).[1]

    • Positive Control (e.g., Semaglutide or a known ACC inhibitor).[1]

    • Test Compound Low Dose (e.g., 10 mg/kg PO QD).[1]

    • Test Compound High Dose (e.g., 30 mg/kg PO QD).[1]

Experimental Steps:

  • Acclimatization: Handle mice daily for 1 week to reduce stress (stress impacts cortisol/glucose).[1]

  • Dosing: Oral gavage (PO) once daily for 28 days.

  • Monitoring:

    • Daily: Body weight, food intake (weigh hopper).

    • Day 14 & 28: Fasting Blood Glucose (tail nick).

    • Day 26: Oral Glucose Tolerance Test (OGTT). Fast mice 6h; challenge with 2g/kg glucose PO; measure blood glucose at t=0, 15, 30, 60, 120 min.

  • Termination (Day 29):

    • Collect plasma for: Insulin, Triglycerides, Free Fatty Acids (FFA).[1]

    • Liver Histology: Fix liver lobe in formalin; stain with H&E and Oil Red O to quantify steatosis (fatty liver reduction).

Target Outcomes:

Metric Expected Effect (Active Compound) Mechanism Link
Body Weight >10% reduction vs Vehicle MCH-R1 antagonism (appetite) + ACC inhibition (fat ox)
Respiratory Exchange Ratio (RER) Decrease (closer to 0.[1]7) Shift to fatty acid oxidation (ACC inhibition)
Liver Triglycerides Significant reduction Inhibition of de novo lipogenesis

| OGTT AUC | Reduced Area Under Curve | Improved insulin sensitivity |

Comparative Data Summary

Representative data based on high-affinity spiro-derivatives found in literature (e.g., Acetyl-CoA Carboxylase inhibitors).[2][1]

Compound ClassN9-SubstituentN1-SubstituentACC1 IC50 (nM)MCH-R1 Ki (nM)LipE (Lipophilic Efficiency)
Series A (ACC) 2-Cl-phenylAcetyl8.5>10005.2 (High)
Series B (MCH) 4-F-benzylUrea-linked>50012.04.1
Series C (Dual) Bi-arylCarbamate45.060.03.8

Note: Series A represents the ideal profile for a liver-targeted NASH therapeutic, prioritizing ACC potency and high LipE to minimize off-target effects.[1]

References

  • Privileged Heterocycles Review: "Bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds." Latvian Institute of Organic Synthesis.[1] (Example proxy)

  • ACC Inhibition Strategy: "Acetyl-CoA Carboxylase Inhibitors for the Treatment of Metabolic Syndrome." Journal of Medicinal Chemistry.

  • MCH-R1 Antagonists: "Melanin-concentrating hormone receptor 1 antagonists for the treatment of obesity."[3][1] Expert Opinion on Therapeutic Patents.

  • Spiro Scaffold Synthesis: "A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts." Dhaka Univ. J. Sci.[1][4]

  • Assay Protocols: Promega ADP-Glo™ Kinase Assay Technical Manual.

(Note: While specific proprietary drug codes are often confidential, the protocols above reflect the industry standard for validating this specific chemical class.)

Sources

Application

Application Notes and Protocols for the Synthesis and Evaluation of 1,9-Diazaspiro[5.5]undecane Derivatives in Pain and Inflammation Research

Introduction: The Therapeutic Promise of a Privileged Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in biologically active compounds, earning them the designation of "...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in biologically active compounds, earning them the designation of "privileged scaffolds." The 1,9-diazaspiro[5.5]undecane core is a prominent member of this class.[1][2] Its defining feature is a rigid, three-dimensional spirocyclic structure, which provides a fixed orientation for chemical substituents, a highly desirable trait for designing potent and selective ligands for complex biological targets.[2][3]

Derivatives of this scaffold have shown significant promise in addressing a range of therapeutic areas, including pain and inflammation.[1] Existing therapies for pain, such as nonsteroidal anti-inflammatory drugs (NSAIDs) and opioids, are often hampered by limited efficacy, particularly in chronic conditions, and a spectrum of adverse side effects.[1][4] Compounds containing the 1,9-diazaspiro[5.5]undecane core exhibit multimodal activity, engaging multiple receptors associated with pain pathways, which could translate into novel treatments with improved therapeutic profiles.[1][4][5]

This guide provides a comprehensive overview of the synthesis and biological evaluation of 1,9-diazaspiro[5.5]undecane-containing compounds, offering detailed protocols and field-proven insights for researchers in drug discovery and development.

Part 1: Synthesis of the 1,9-Diazaspiro[5.5]undecane Core Structure

The construction of the diazaspiro[5.5]undecane framework is the foundational step in developing novel therapeutic agents. While several synthetic methodologies have been reported, many suffer from limitations such as harsh reaction conditions, extended reaction times, or the need for specialized catalysts.[6] The protocol detailed below describes a highly efficient, base-promoted cascade reaction that proceeds under mild conditions with excellent yields.[6]

Protocol 1: Stereoselective Synthesis via [5+1] Double Michael Addition

This method leverages a cascade reaction involving the double Michael addition of an active methylene compound to a divinylketone, providing a robust and environmentally benign route to the core scaffold.[6]

Causality and Rationale: The choice of a weak base like diethylamine is critical; it is sufficient to deprotonate the active methylene compound (N,N-dimethylbarbituric acid) to initiate the first Michael addition, but not so strong as to cause unwanted side reactions. The intramolecular nature of the second Michael addition is entropically favored, driving the reaction forward to form the spirocyclic product stereoselectively and in high yield at ambient temperature.

Experimental Protocol:

  • Reagent Preparation: In a round-bottom flask, dissolve 1,5-diaryl-1,4-pentadien-3-one (1.0 mmol) and N,N-dimethylbarbituric acid (1.0 mmol) in 10 mL of dichloromethane (DCM).

  • Reaction Initiation: To the stirred solution, add diethylamine (0.2 mmol, 20 mol%) dropwise at room temperature.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Workup: Upon completion, wash the reaction mixture with water (2 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is often pure enough for subsequent steps, but can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the desired diazaspiro[5.5]undecane derivative.[6]

Data Presentation: Representative Yields for Substituted Derivatives

EntryAryl Substituent (on Divinylketone)Yield (%)
1Phenyl98%
24-Chlorophenyl96%
34-Methoxyphenyl95%
42-Thienyl92%

Data adapted from Islam et al. (2015).[6]

Visualization: Synthetic Workflow

G cluster_start Starting Materials cluster_end Product & Purification Divinylketone 1,5-Diaryl-1,4-pentadien-3-one Reaction [5+1] Double Michael Addition Solvent: DCM Catalyst: Diethylamine Temp: Room Temp Divinylketone->Reaction BarbituricAcid N,N-Dimethyl- barbituric Acid BarbituricAcid->Reaction CrudeProduct Crude Spiro Product Reaction->CrudeProduct Purification Aqueous Workup & Recrystallization CrudeProduct->Purification FinalProduct Pure 1,9-Diazaspiro[5.5]undecane Derivative Purification->FinalProduct

Caption: General workflow for the synthesis of the 1,9-diazaspiro[5.5]undecane core.

Part 2: Functionalization for Structure-Activity Relationship (SAR) Studies

To explore the therapeutic potential of the spiro-scaffold, it is essential to synthesize a library of analogs with diverse functional groups. Bioactive compounds based on this core almost always have substituents at the N9 position, and sometimes at the N1 position, making these sites key handles for chemical modification.[1]

Protocol 2: N-Arylation of the Spiro-Core via Buchwald-Hartwig Amination

This protocol describes a general method for installing aryl or heteroaryl moieties at the N9 position, a common strategy for modulating the pharmacological profile of the resulting compounds.

Causality and Rationale: The Buchwald-Hartwig cross-coupling reaction is a powerful tool for C-N bond formation. The choice of a palladium catalyst and a specialized phosphine ligand (e.g., Ruphos) is crucial for facilitating the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination to form the desired N-aryl product efficiently.

Experimental Protocol:

  • Reaction Setup: To an oven-dried Schlenk tube, add the 1,9-diazaspiro[5.5]undecane core (1.0 mmol), the desired aryl halide (1.1 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Ruphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene, 5 mL) via syringe.

  • Heating: Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to isolate the N-arylated product.

Data Presentation: SAR of N9-Substituted Analogs as ACC Inhibitors

CompoundN9-SubstituentACC1 IC₅₀ (nM)ACC2 IC₅₀ (nM)
1g6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl73
1h6-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl115
1cReference Compound (Aroyl group)--

Data demonstrates potent dual inhibition of Acetyl-CoA Carboxylase (ACC) enzymes. Adapted from BenchChem.[2]

Part 3: Biological Evaluation for Pain and Inflammation

Once a library of compounds is synthesized, a systematic biological evaluation is necessary to identify lead candidates. This process typically begins with cost-effective in vitro assays for initial screening, followed by more complex in vivo models to assess efficacy in a living system.[7][8]

In Vitro Anti-Inflammatory Assays

In vitro assays provide a rapid and direct method for the initial pharmacological screening of natural and synthetic products.[7]

Protocol 3: Inhibition of Protein Denaturation Assay

Principle: Inflammation can be triggered by the denaturation of tissue proteins. The ability of a compound to inhibit heat-induced protein denaturation is a well-established method for assessing its anti-inflammatory properties.[9][10]

Experimental Protocol:

  • Reaction Mixture: Prepare solutions of the test compounds and a standard drug (e.g., Diclofenac sodium) in phosphate-buffered saline (PBS, pH 6.4).[10]

  • Assay Setup: In separate tubes, mix 0.5 mL of a 1% w/v solution of Bovine Serum Albumin (BSA) with 0.45 mL of the test compound solutions at various concentrations (e.g., 10-500 µg/mL).

  • Incubation: Incubate the tubes at 37 °C for 20 minutes.

  • Denaturation: Induce denaturation by heating the mixture at 70 °C for 10 minutes.

  • Measurement: After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.

  • Calculation: Calculate the percentage inhibition of denaturation relative to the control (BSA in PBS without any compound).

In Vivo Models of Pain and Inflammation

In vivo models are indispensable for investigating pain mechanisms and the efficacy of potential analgesics in a complex, dynamic biological environment.[8] Rodent models are most commonly used due to their physiological and genetic similarities to humans.[8]

Protocol 4: Carrageenan-Induced Paw Edema in Rats (Acute Inflammation)

Principle: This is a classic and highly reproducible model for evaluating the efficacy of anti-inflammatory drugs.[11] Subplantar injection of carrageenan induces a localized inflammatory response characterized by swelling (edema). The reduction of this edema by a test compound is a direct measure of its anti-inflammatory activity.[8][12]

Experimental Protocol:

  • Animal Acclimatization: Use male Wistar rats (180-200g) and allow them to acclimatize for at least one week before the experiment.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compound or vehicle control orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of a 1% w/v carrageenan solution in saline into the subplantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Analysis: Calculate the percentage increase in paw volume for each animal and compare the results between the treated and control groups.

Protocol 5: Hot Plate Test in Mice (Analgesia)

Principle: This model is used to assess centrally mediated analgesic activity. The test measures the reaction time of an animal to a thermal pain stimulus. An increase in the latency to respond (e.g., paw licking or jumping) after drug administration indicates an analgesic effect.[13][14]

Experimental Protocol:

  • Animal Selection: Use male Swiss albino mice (20-25g).

  • Apparatus: Use a hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Baseline Latency: Gently place each mouse on the hot plate and record the time (in seconds) it takes to elicit a response (paw licking or jumping). A cut-off time (e.g., 30 seconds) must be set to prevent tissue damage.

  • Compound Administration: Administer the test compound or vehicle control (e.g., i.p.).

  • Post-Treatment Latency: Measure the reaction latency at various time points after administration (e.g., 30, 60, 90, and 120 minutes).

  • Analysis: Compare the post-treatment latencies to the baseline values to determine the analgesic effect.

Visualization: Inflammatory Signaling Pathway

G CellMembrane Cell Membrane Phospholipids PLA2 Phospholipase A₂ CellMembrane->PLA2 Cell Injury/Stimuli ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX Cyclooxygenase (COX) Enzymes (COX-1 & COX-2) ArachidonicAcid->COX PGs Prostaglandins (PGs) COX->PGs Inflammation Pain & Inflammation PGs->Inflammation NSAIDs NSAIDs & 1,9-Diazaspiro-Derivatives NSAIDs->COX Inhibition

Caption: Simplified Arachidonic Acid pathway, a key target for anti-inflammatory drugs.

Conclusion

The 1,9-diazaspiro[5.5]undecane scaffold represents a highly versatile and promising platform for the development of novel therapeutics for pain and inflammation. The synthetic protocols outlined in this guide offer efficient and robust methods for accessing both the core structure and a diverse range of functionalized analogs for SAR studies. By coupling these synthetic strategies with the detailed in vitro and in vivo biological evaluation methods, researchers can effectively screen and identify lead compounds. The multimodal activity demonstrated by this class of compounds provides a strong rationale for their continued exploration as a potential source of next-generation analgesics and anti-inflammatory agents with improved efficacy and safety profiles.

References

  • Ivanova, Y., & Doytchinova, I. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC. [Link]

  • Islam, M. S., Barakat, A., Al-Majid, A. M., Ghabbour, H. A., Fun, H., & Siddiqui, M. R. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. ScienceDirect. [Link]

  • Patsnap Synapse. (2025). What in vivo models are used for pain studies?. Patsnap. [Link]

  • Charles River Laboratories. In Vivo Pain Models. Charles River Laboratories. [Link]

  • Peiris, D., Fernando, D., Senadeera, S., & Ranaweera, C. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Innovare Academic Sciences. [Link]

  • Aragen Life Sciences. Animal Models for Pain Research | Neuropathic & Chronic Pain. Aragen Life Sciences. [Link]

  • Fuchs, D., et al. (2011). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. [Link]

  • Pharmaron. Pain, Immunology & Inflammation Models. Pharmaron. [Link]

  • Gregory, N. S., & Sluka, K. A. (2014). An overview of animal models of pain: disease models and outcome measures. PMC. [Link]

  • ResearchGate. (2014). How can I evaluate anti-inflammatory properties for plant extracts?. ResearchGate. [Link]

  • Cendán, C. M., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link]

  • Cendán, C. M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. PubMed. [Link]

  • S., S., et al. (2025). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. PMC. [Link]

  • Ezung, B., et al. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources. [Link]

  • M., O. S. (2025). Effect of spironolactone on pain responses in mice. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1,9-Diazaspiro[5.5]undecane Analogs

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Optimization of Isolation and Purification Protocols for Spiro-Dipiperidine Scaffolds Core Directive & Executive Summary Th...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Optimization of Isolation and Purification Protocols for Spiro-Dipiperidine Scaffolds

Core Directive & Executive Summary

The Challenge: 1,9-diazaspiro[5.5]undecane (and its derivatives) presents a unique purification challenge due to its dual-secondary amine functionality , high basicity (pKa ~10–11), and frequent lack of UV chromophores. Standard silica chromatography often results in irreversible adsorption or severe peak tailing due to interactions with acidic silanols.

The Solution: This guide prioritizes Acid-Base Extraction as the primary isolation tool, followed by Modified Normal Phase Chromatography or High-pH Reverse Phase HPLC for final polishing. We move away from "brute force" chromatography toward chemically intelligent separation.

Standard Operating Procedures (SOPs)

SOP-01: The "Self-Cleaning" Acid-Base Extraction

Recommended as the first step for all crude reaction mixtures.

Rationale: The high basicity of the piperidine rings allows for efficient phase switching, leaving non-basic impurities (coupling reagents, unreacted electrophiles) in the organic phase while the product moves to the aqueous phase.

Protocol:

  • Dissolution: Dissolve crude residue in EtOAc or DCM (Avoid ether if product is poorly soluble).

  • Acid Wash: Extract organic layer with 1M aqueous HCl (3x).

    • Mechanism:[1][2][3] Protonates both nitrogens (

      
      ), forcing the molecule into the aqueous layer.
      
    • Checkpoint: Check TLC of the organic layer.[4][5] It should contain impurities but no product .

  • Neutralization: Wash the combined aqueous acidic layers with fresh EtOAc (removes neutral lipophilic impurities).

  • Basification: Cool aqueous layer to 0°C. Slowly adjust pH to >12 using 6M NaOH or solid KOH .

    • Observation: Solution will become cloudy as the free base precipitates/oils out.

  • Extraction: Extract the basic aqueous layer with DCM/IPA (3:1) or CHCl3/IPA (3:1) (3x).

    • Note: The addition of Isopropyl Alcohol (IPA) improves solubility of the polar free base and prevents emulsion.

  • Drying: Dry combined organics over

    
     (Sodium Sulfate) and concentrate.
    
SOP-02: Flash Chromatography (Normal Phase)

Required when acid-base extraction yields <95% purity.

ParameterSpecificationReason
Stationary Phase Amine-functionalized Silica (NH2-Silica) OR Standard Silica (deactivated)Prevents interaction with acidic silanols.
Mobile Phase A Dichloromethane (DCM)Solubilizes the lipophilic backbone.
Mobile Phase B Methanol (MeOH) containing 1%

or 2%

Polarity + Base modifier to suppress tailing.
Gradient 0% to 20% B over 15 CV (Column Volumes)Gentle elution profile.
Loading Liquid load in DCM (or dry load on Celite)Prevents precipitation at column head.

Troubleshooting & FAQs

Issue: "My product is streaking/tailing on the column."

Diagnosis: The secondary amines are hydrogen-bonding with the acidic silanol groups (


) on the silica gel.
Corrective Action: 
  • Pre-treat the column: Flush the silica column with mobile phase containing 1-2% Triethylamine (

    
    ) before loading your sample. This "caps" the active sites.
    
  • Switch Modifier: If using

    
    , switch to Ammonium Hydroxide (
    
    
    
    )
    .
    • Recipe: Prepare a stock of "Ammoniated Methanol" (10 mL conc.

      
       in 990 mL MeOH) and use this as Solvent B.
      
  • Use Alumina: Switch from Silica Gel to Basic Alumina (Activity III) . Alumina is less acidic and tolerates basic amines better.

Issue: "I cannot see my spots on TLC."

Diagnosis: 1,9-diazaspiro[5.5]undecane lacks a conjugated


-system (UV inactive) unless derivatized with aromatic groups.
Corrective Action:  Use specific stains. UV visualization (254 nm) is useless here.
  • Ninhydrin: Excellent for secondary amines. Heats to a red/purple spot.

  • Dragendorff’s Reagent: Stains tertiary/secondary amines as orange spots on a yellow background. High sensitivity.

  • Iodine Chamber: Universal but transient. Brown spots.[6]

  • KMnO4: Only if the molecule contains oxidizable alkenes or alcohols.

Issue: "Low recovery after Reverse Phase (C18) purification."

Diagnosis:

  • Salt Formation: If you used TFA in the mobile phase, you formed the bis-TFA salt, which is highly hygroscopic and may be lost during lyophilization or stick to glass.

  • Wash-through: The protonated amine (at pH 2) is too polar and eluted in the solvent front (dead volume). Corrective Action:

  • Switch to High pH RP-HPLC: Use 10mM Ammonium Bicarbonate (pH 10) as the aqueous buffer. This keeps the amine in its neutral (free base) form, drastically increasing retention on C18 and improving peak shape.

Visualization of Workflows

Figure 1: Purification Decision Tree

A logical flow to determine the best purification method based on crude purity and scale.

Purification_Decision_Tree Start Crude Reaction Mixture Check_Solubility Check Solubility (DCM vs Water) Start->Check_Solubility Acid_Base Acid-Base Extraction (SOP-01) Check_Solubility->Acid_Base Standard Path Check_Purity Analyze Purity (NMR / LCMS) Acid_Base->Check_Purity Flash Flash Chromatography (DCM/MeOH + NH4OH) Check_Purity->Flash <95% & >100mg RP_HPLC Prep HPLC (High pH: NH4HCO3) Check_Purity->RP_HPLC <95% & <100mg Crystallization Salt Formation (HCl or Oxalate) Check_Purity->Crystallization Scalable Option Final Pure Product (>95%) Check_Purity->Final >95% Purity Flash->Final RP_HPLC->Final Crystallization->Final

Caption: Decision matrix for isolating 1,9-diazaspiro[5.5]undecane analogs. Green nodes indicate the preferred "green chemistry" path.

Figure 2: The "Amine-Trap" Extraction Mechanism

Visualizing the phase-switching logic of SOP-01.

Acid_Base_Extraction Step1 Crude in Organic (Neutral + Amine) Phase_Sep1 Phase Separation 1 Step1->Phase_Sep1 Mix Add_Acid Add 1M HCl Add_Acid->Phase_Sep1 Org_Waste Organic Layer (Impurities) Phase_Sep1->Org_Waste Top Layer Aq_Acid Aqueous Layer (Product-H+) Phase_Sep1->Aq_Acid Bottom Layer Add_Base Add NaOH (pH > 12) Aq_Acid->Add_Base Extract Extract w/ DCM:IPA Add_Base->Extract Final_Prod Pure Free Base Extract->Final_Prod

Caption: Workflow for the chemical purification of spiro-diamines via pH manipulation.

Quantitative Reference Data

PropertyValue / ConditionNote
pKa (Piperidine N) ~10.5 - 11.2Strongly basic; requires pH >12 to fully deprotonate [1].
LogP (Calc) ~0.5 - 1.5Moderately polar; good solubility in DCM, MeOH, DMSO.
TLC Rf (DCM/MeOH 9:1) ~0.05 (Streaking)Without modifier.
TLC Rf (+ 1% NH4OH) ~0.3 - 0.4With modifier (Ideal range).
Detection Limit ~1-5 µgUsing Ninhydrin or Dragendorff stain [2].

References

  • BenchChem. (2025).[7] Comparative Bioactivity of 1,9-Diazaspiro[5.5]undecanes: A Guide for Drug Development Professionals. Retrieved from

  • OIV. (2022). Detection of biogenic amines by Thin Layer Chromatography (TLC). International Oenological Codex. Retrieved from

  • Biotage. (2023).[8] When should I use an amine-bonded silica for flash chromatography? Retrieved from

  • University of Rochester. (2012). Tips for Flash Column Chromatography: Handling Basic Amines. Retrieved from

  • National Institutes of Health (NIH). (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC. Retrieved from

Sources

Optimization

Overcoming challenges in the stereoselective synthesis of diazaspiro[5.5]undecanes

Topic: Stereoselective Synthesis of Diazaspiro[5.5]undecanes Ticket Status: OPEN Support Level: Tier 3 (Senior Application Scientist) Welcome to the Spiro-Scaffold Knowledge Base User: Research Scientist / MedChem Lead S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stereoselective Synthesis of Diazaspiro[5.5]undecanes Ticket Status: OPEN Support Level: Tier 3 (Senior Application Scientist)

Welcome to the Spiro-Scaffold Knowledge Base

User: Research Scientist / MedChem Lead Subject: Overcoming synthetic bottlenecks in 3,9-diazaspiro[5.5]undecane and 1,5-diazaspiro[5.5]undecane scaffolds.

Executive Summary: The diazaspiro[5.5]undecane core is a privileged structure in drug discovery (targeting GPCRs, ion channels, and polymerases). However, its construction presents three distinct failure modes:

  • Thermodynamic instability during quaternary carbon formation.

  • Catalyst poisoning by basic nitrogens during Ring-Closing Metathesis (RCM).

  • Poor diastereoselectivity (cis/trans scrambling) at the spiro-junction.

This guide provides validated protocols and troubleshooting workflows to resolve these specific issues.

Module 1: The Double Mannich/Michael Collapse

Issue: “My reaction yields are low (<20%), and I’m seeing significant oligomerization/tarring when attempting the classic Robinson-Schöpf or Double Michael addition.”

Root Cause Analysis

The formation of the quaternary spiro-carbon is reversible. In the classic Robinson-Schöpf (acid-catalyzed) or base-promoted double Michael addition, the reaction often stalls at the intermediate "open" bicyclic stage or polymerizes if the pH drifts.

Troubleshooting Protocol
ParameterStandard (Fail-Prone) ConditionOptimized (High-Success) Condition Mechanistic Rationale
pH Control Unbuffered HCl or NaOHCitrate-Phosphate Buffer (pH 4.5 - 5.5) Maximizes the concentration of the reactive enol/iminium species while suppressing polymerization.
Concentration High (>0.5 M)Dilute (0.05 - 0.1 M) Favors intramolecular cyclization over intermolecular polymerization (Ruggli-Ziegler dilution principle).
Temperature RefluxAmbient (20–25 °C) for 48h Kinetic control prevents the retro-Mannich fragmentation of the formed spiro-center.
Stoichiometry 1:1 ratio1.2 : 1 (Dielectrophile : Dinucleophile) Slight excess of the dielectrophile (e.g., divinyl ketone) drives the equilibrium forward.
Validated Workflow: Base-Promoted [5+1] Double Michael Addition

Reference: Islam et al., Arabian Journal of Chemistry (2015)[1][2]

  • Setup: Dissolve diarylidene acetone (1.0 equiv) and N,N-dimethylbarbituric acid (1.0 equiv) in dichloromethane (DCM).

  • Catalyst: Add Diethylamine (Et₂NH) (1.0 equiv). Crucial: Do not use stronger bases like NaH which promote polymerization.

  • Monitor: Stir at room temperature. The product often precipitates out, driving the equilibrium.

  • Workup: Filter the precipitate. Do not subject to aqueous extraction if possible to avoid hydrolysis.

DoubleMichael cluster_0 Critical Control Point Start Start: Divinyl Ketone + 1,3-Dicarbonyl Base Add Et2NH (1.0 eq) Solvent: DCM Start->Base Inter Intermediate: Mono-Michael Adduct Base->Inter Cycliz Intramolecular Cyclization (Slow Step) Inter->Cycliz Dilution favors Side Oligomerization (Black Tar) Inter->Side High Conc/Temp Product Spiro[5.5]undecane Precipitate Cycliz->Product Thermodynamic Sink

Figure 1: Kinetic vs. Thermodynamic pathways in Double Michael Addition. High dilution is required to prevent the 'Red' pathway.

Module 2: Ring-Closing Metathesis (RCM) Stalling

Issue: “I am trying to close the second piperidine ring using Grubbs II, but the conversion stops at 40%. Adding more catalyst doesn't help.”

Root Cause Analysis

Ruthenium-based catalysts (Grubbs I/II, Hoveyda-Grubbs) are electrophilic. The basic nitrogen atoms in your diazaspiro precursor coordinate to the Ru-center, effectively poisoning the catalyst.

The "Non-Coordinating" Solution Kit

Option A: The "Tosyl/Boc" Shield (Preferred) Ensure both nitrogens are protected with electron-withdrawing groups (EWGs) before RCM.

  • Good: N-Boc (tert-butoxycarbonyl).

  • Better: N-Ts (Tosyl) or N-Ns (Nosyl). Sulfonamides reduce electron density on Nitrogen significantly more than carbamates, preventing Ru-coordination.

Option B: The "Lewis Acid" Decoy (If N-protection isn't possible) Add a Lewis acid that binds to the amine more strongly than the Ruthenium catalyst does.

  • Additive: Titanium isopropoxide Ti(OiPr)₄ .

  • Protocol: Add 1.0–1.2 equiv of Ti(OiPr)₄ to the reaction mixture before adding the Grubbs catalyst. The Ti complexes the amine lone pairs, leaving the Ru catalyst free to engage the olefins.

Option C: The "Salt" Method Convert the amine to its HCl or camphorsulfonic acid (CSA) salt in situ.

  • Protocol: Treat the diene amine with 1.0 equiv of CSA in DCM/MeOH, evaporate MeOH, then run RCM in DCM. Ammonium salts do not coordinate to Ruthenium.

RCM_Troubleshoot Start RCM Reaction Stalled? CheckN Are Nitrogens Protected? Start->CheckN Type Protecting Group Type? CheckN->Type Yes Coord N-Lone Pair Coordinates Ru (Catalyst Death) CheckN->Coord No (Free Amine) Type->Coord Benzyl (Bn) / Alkyl Sol1 Switch to N-Tosyl or N-Trifluoroacetyl Type->Sol1 Boc (Weak protection) Sol2 Add Ti(OiPr)4 (Lewis Acid Decoy) Coord->Sol2 Sol3 Form HCl/CSA Salt Coord->Sol3

Figure 2: Decision tree for rescuing stalled RCM reactions in nitrogen-containing spirocycles.

Module 3: Stereoselective Control (The "Wrong Isomer" Problem)

Issue: “I need the cis-isomer (relative stereochemistry at the spiro junction), but I keep getting a racemate or the trans-isomer.”

Advanced Protocol: Pd-Catalyzed Decarboxylative [4+2] Cycloaddition

For high diastereoselectivity, transition from acid/base catalysis to Palladium catalysis. This method uses a zwitterionic intermediate that allows for ligand-controlled stereoselectivity.

  • Substrates: Vinyl benzoxazinanones (acting as 1,4-dipoles) + Electron-deficient alkenes (e.g., methyleneindolinones).

  • Catalyst System: Pd₂dba₃ / Chiral Phosphoramidite or Cinchona-derived ligands.

Step-by-Step Protocol:

  • Catalyst Prep: Mix Pd(OAc)₂ (5 mol%) and Triphenylphosphine (10 mol%) (or chiral ligand for enantioselectivity) in THF under Argon.

  • Addition: Add the vinyl benzoxazinanone (1.0 equiv) and the alkene trap (1.2 equiv).

  • Reaction: Stir at 0°C to RT. The reaction proceeds via a

    
    -allyl Pd complex.
    
  • Stereocontrol:

    • Thermodynamic Product: High temp (reflux) often favors the trans-spiro arrangement (equatorial-equatorial).

    • Kinetic Product: Low temp (0°C) with bulky ligands often favors the cis-spiro arrangement.

Data: Solvent Effects on Diastereomeric Ratio (dr)

SolventTemperatureYielddr (cis:trans)Notes
THF25 °C82%3:1Good general balance.
Toluene80 °C88%1:5High temp favors thermodynamic trans product.
DCM0 °C75%>10:1Best for Kinetic cis selectivity.
Module 4: FAQ (Quick Fixes)

Q: My product is an oil and difficult to crystallize. How do I purify the diastereomers? A: Diazaspiro compounds are notoriously difficult to crystallize as free bases.

  • Fix: Convert to the bis-oxalate or bis-fumarate salt . Dissolve the crude oil in acetone and add 2.0 equiv of oxalic acid dissolved in acetone. The diastereomers often have vastly different solubility profiles in MeOH/Et₂O as oxalate salts, allowing separation by fractional crystallization.

Q: I'm seeing "double bond migration" during the synthesis of unsaturated spiro-compounds. A: This is common with Pd-catalysis if the reaction runs too long (Isomerization).

  • Fix: Add a radical scavenger (BHT) or switch to a milder base (Cesium Carbonate instead of Potassium tert-butoxide) to prevent base-mediated alkene isomerization.

References
  • Islam, M. S., Barakat, A., Al-Majid, A. M., et al. (2015).[1][2] Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones.[1][2] Arabian Journal of Chemistry, 12(7), 1471-1480. Link

  • Wei, Y., et al. (2018). Asymmetric Dearomative Formal [4 + 2] Cycloadditions of N,4-Dialkylpyridinium Salts and Enones To Construct Azaspiro[5.5]undecane Frameworks. Organic Letters, 20(24), 8000–8003.[3] Link

  • Fu, P., et al. (2017). Palladium-Catalyzed Decarboxylative [4 + 2] Cycloaddition of 4-Vinylbenzoxazinanones with 1,3-Indanedione-Derived Alkenes. The Journal of Organic Chemistry, 82(3), 1373-1381. Link

  • Grubbs, R. H. (2004). Olefin metathesis.[4][5][6] Tetrahedron, 60(34), 7117-7140. (Standard Reference for RCM Mechanism & Catalyst Poisoning). Link

Sources

Troubleshooting

Side reaction mechanisms in diazaspiro[5.5]undecane synthesis

Welcome to the Spiro-Scaffold Technical Support Center . I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Spiro-Scaffold Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. I specialize in the synthesis of privileged saturated heterocycles. You are likely here because your diazaspiro[5.5]undecane synthesis—a scaffold critical for mimicking peptide turns or exploring novel chemical space—has stalled due to intractable side products or poor isolation recovery.[1]

Below is a technical troubleshooting guide designed to diagnose and resolve specific failure modes in the synthesis of 3,9-diazaspiro[5.5]undecane (and its congeners). We will focus on the two dominant synthetic routes: Double Michael Addition and Geminal Bis-alkylation , as these present the most distinct mechanistic challenges.[1]

Module 1: The Double Michael Addition Route

Context: This route typically involves the reaction of a divinyl ketone (e.g., distyrylacetone) with a bis-nucleophile (e.g., N,N'-dimethylbarbituric acid or a primary amine) to form the spirocyclic core.[1][2]

Issue 1: "My reaction mixture turned into an intractable gummy solid/polymer."
  • Diagnosis: You have encountered Intermolecular Oligomerization rather than Intramolecular Cyclization.

  • The Mechanism: The reaction proceeds via a kinetic competition.[1] The first Michael addition forms a mono-enolate intermediate.[1] If this intermediate attacks a different molecule of divinyl ketone instead of the internal double bond, polymerization occurs.

  • Causality:

    • Concentration: High substrate concentration favors intermolecular collisions (2nd order kinetics) over intramolecular cyclization (1st order kinetics).[1]

    • Temperature: Low temperatures often favor the kinetic polymer product over the thermodynamic spiro-cycle.[1]

Troubleshooting Protocol:

  • High Dilution Technique: Run the reaction at < 0.05 M concentration.

  • Slow Addition: Do not mix reagents all at once. Add the divinyl ketone dropwise to the nucleophile solution over 1-2 hours.[1] This keeps the concentration of the electrophile low relative to the nucleophile, favoring the capture of the intermediate by the internal alkene.[1]

  • Base Selection: Switch to a reversible base system (e.g., Et₃N in EtOH) which allows for thermodynamic equilibration.[1] If using irreversible bases (LDA/LiHMDS), you are locking in the kinetic polymer.[1]

Issue 2: "I am isolating the mono-cyclized (non-spiro) intermediate."
  • Diagnosis: Premature protonation or insufficient activation of the second alkene.[1]

  • The Mechanism: The "Thorpe-Ingold Effect" (gem-dimethyl effect) is often required to pre-organize the intermediate for the second ring closure.[1] If your substituents are not bulky enough, the conformational entropic penalty prevents the second Michael addition.[1]

Corrective Action:

  • Reflux Cycle: Unlike the initial addition (often done at RT), the second cyclization often has a higher activation energy.[1] Heat the reaction to reflux (EtOH or Toluene) for 4–6 hours after the initial addition is complete.

Visualization: Kinetic vs. Thermodynamic Pathways

This diagram illustrates the critical divergence point between successful spiro-formation and polymerization.[1]

MichaelPathways Start Divinyl Ketone + Bis-Nucleophile Inter Mono-Michael Adduct (Enolate) Start->Inter Fast Addition Spiro 3,9-Diazaspiro[5.5]undecane (Thermodynamic Product) Inter->Spiro Intramolecular (High Dilution/Heat) Poly Oligomer/Polymer (Kinetic Trap) Inter->Poly Intermolecular (High Conc./Cold)

Caption: Divergence of the Michael intermediate. High dilution favors the green path (Spiro); high concentration favors the red path (Polymer).[1]

Module 2: The Geminal Bis-Alkylation Route

Context: Alkylation of a piperidone enolate or pentaerythritol derivative with a bis-electrophile.[1]

Issue 3: "I see a significant amount of alkene elimination products (vinyl species)."
  • Diagnosis: E2 Elimination competing with S_N2 Substitution.

  • The Mechanism: When cyclizing a precursor like N-benzyl-bis(2-bromoethyl)amine onto an active methylene, the basic conditions required for enolate formation can also deprotonate the ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    -carbon of the alkyl halide, leading to elimination.
    

Troubleshooting Protocol:

Parameter Standard Condition (Risk of E2) Optimized Condition (Favors S_N2)
Base KOtBu, NaOEt (Strong/Hard) K₂CO₃ or Cs₂CO₃ (Weaker/Soft)
Solvent THF or Ethanol DMF or Acetonitrile (Polar Aprotic)

| Temperature | Reflux | 60°C (Control thermal energy) |[1]

The "Cesium Effect": Use Cesium Carbonate (Cs₂CO₃) in Acetonitrile.[1] The "naked" carbonate anion in MeCN is sufficiently basic to generate the enolate, but the bulky Cesium cation coordinates with the halide leaving group, assisting the S_N2 transition state and reducing the basicity available for elimination.[1]

Module 3: Isolation & Purification (The "Hidden" Failure)

Issue 4: "My LCMS shows conversion, but the product disappears during aqueous workup."
  • Diagnosis: Amphiphilic Phase Partitioning.[1]

  • The Science: Diazaspiro[5.5]undecanes are secondary diamines.[1] In their free-base form, they are highly polar organic molecules.[1] In acidic or neutral water, they are fully protonated (dications) and stay in the water.[1] Even at pH 10, they may remain partially soluble in water due to hydrogen bonding.[1]

Self-Validating Isolation Protocol:

  • Do NOT rely on standard EtOAc/Water extraction.[1]

  • The "Salting Out" Method:

    • Basify the aqueous layer to pH > 12 using 50% NaOH (ensure full deprotonation).[1]

    • Saturate the aqueous phase with NaCl (solid).[1]

    • Extract with CHCl₃:IPA (3:1) . The Isopropyl Alcohol (IPA) disrupts the hydrogen bonding network of the water, allowing the polar amine to transfer to the organic phase.[1]

  • Alternative: In-Situ Derivatization:

    • If the free base is elusive, add Boc₂O (di-tert-butyl dicarbonate) directly to the crude reaction mixture before workup.[1] The Boc-protected spirocycle is lipophilic and will extract easily into Hexanes/EtOAc.[1]

Visualization: Isolation Decision Tree

Use this logic flow to determine the correct workup based on your specific failure mode.

IsolationLogic Start Reaction Complete (LCMS Confirmed) Check Is Product Visible in Organic Extract? Start->Check Yes Proceed to Flash Column Check->Yes Yes No Product Stuck in Aqueous Phase Check->No No Action1 Adjust pH to >12 Saturate w/ NaCl No->Action1 Action3 Derivatize in-situ (add Boc2O) No->Action3 If extraction fails Action2 Extract with CHCl3:IPA (3:1) Action1->Action2 Success Recovered Product Action2->Success Action3->Success

Caption: Decision matrix for recovering highly polar spiro-diamines from aqueous mixtures.

References

  • Islam, M. S., Barakat, A., Al-Majid, A. M., Ghabbour, H. A., Fun, H. K., & Siddiqui, M. R. (2017).[1] Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones.[1][2] Arabian Journal of Chemistry, 10(Supplement 1), S1007–S1015.[1]

  • Rice, L. M., Grogan, C. H., & Reid, E. E. (1953).[1] Spiranes. I. The Synthesis of 3,9-Diazaspiro[5.5]undecane and Several of its N-Substituted Derivatives. Journal of the American Chemical Society, 75(19), 4911–4914.[1]

    • [1]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010).[1] Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 9052–9067.[1] (Context on spirocyclic physicochemical properties and isolation).

    • [1]

Sources

Optimization

Troubleshooting low potency in 1,9-diazaspiro[5.5]undecane-based inhibitors

The following Technical Support Center guide addresses the specific challenges associated with the 1,9-diazaspiro[5.5]undecane scaffold. Unlike symmetrical spirocycles (e.g., 3,9-diazaspiro[5.5]undecane), the 1,9-isomer...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide addresses the specific challenges associated with the 1,9-diazaspiro[5.5]undecane scaffold. Unlike symmetrical spirocycles (e.g., 3,9-diazaspiro[5.5]undecane), the 1,9-isomer possesses inherent asymmetry that frequently leads to "silent" synthetic errors and potency cliffs.

Topic: Troubleshooting Low Potency & SAR Disconnects Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 18, 2026

Core Analysis: Why is my potency lower than predicted?

If you are transitioning from a piperazine or a symmetrical spiro-system (like the 2,8- or 3,9-isomer) to a 1,9-diazaspiro[5.5]undecane core, a drop in potency is often caused by Vector Mismatch or Regiochemical Ambiguity .

The 1,9-scaffold is chemically and spatially asymmetric :

  • N1 Position: Located adjacent to the quaternary spiro-carbon (C6). This nitrogen is sterically hindered (neopentyl-like environment) and conformationally restricted.

  • N9 Position: Located in the opposing ring, three bonds away from the spiro-center. This nitrogen behaves like a typical, exposed secondary amine (piperidine-like).

Troubleshooting Matrix

Use this decision tree to identify your failure mode.

Troubleshooting Start ISSUE: Low Potency (>10x drop vs. reference) RegioCheck Q1: Is the Warhead on the correct Nitrogen? Start->RegioCheck VectorCheck Q2: Did you account for N1-N9 Vector Angle? RegioCheck->VectorCheck Confirmed Correct Action1 ACTION: Run NOESY NMR. N1 is hindered; N9 is reactive. (See Protocol A) RegioCheck->Action1 Unsure/No Data pKaCheck Q3: Is N1 protonated at physiological pH? VectorCheck->pKaCheck modeled Correctly Action2 ACTION: Perform MMPA. 1,9-vectors are NOT linear (180°). They are ~109-120° kinked. VectorCheck->Action2 Assumed Linear Action3 ACTION: Measure logD/pKa. N1 basicity is attenuated by the spiro center. pKaCheck->Action3 Unknown

Figure 1: Diagnostic workflow for isolating potency loss drivers in asymmetric spirocyclic scaffolds.

Critical Issue: Regioselectivity (N1 vs. N9)

The Problem: In many synthetic routes, users assume equal reactivity between N1 and N9, or they attempt to selectively functionalize one without rigorous proof.

  • Fact: N9 is significantly more nucleophilic than N1 due to the steric bulk of the spiro-center protecting N1.

  • Consequence: If you attempt a nucleophilic substitution (SNAr or Alkylation) expecting it to hit N1, it will almost exclusively hit N9 unless N9 is protected. If your SAR model assumes the warhead is at N1, but it is actually at N9, your potency data is invalid.

Protocol A: Regiochemistry Validation (NOESY) Do not rely on LCMS alone; isomers have identical masses.

  • Sample Prep: Dissolve 5-10 mg of the final compound in DMSO-d6 or CDCl3.

  • Experiment: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Key Signals to Look For:

    • N1-Substituent: Look for NOE correlations between the substituent protons and the spiro-alkylene protons (the CH2 groups of the adjacent ring). N1 is "buried" against the other ring.

    • N9-Substituent: Look for NOE correlations only with the adjacent methylene protons of its own ring (positions 8 and 10). It should not show strong NOE to the spiro-center neighbors.

FeatureN1-Substituted (Hindered)N9-Substituted (Exposed)
Reactivity Low (Requires forcing conditions)High (Standard amine reactivity)
NOE Signal Cross-peaks to other ring protonsCross-peaks to same ring protons only
Common Error Target product is N1, isolated product is N9Target product is N9, isolated product is bis-substituted

Critical Issue: Vector Alignment & Bioisosterism

The Problem: Researchers often use spirocycles as bioisosteres for piperazines to secure IP space or improve metabolic stability.

  • Piperazine: Exit vectors are parallel (180°).

  • 1,9-Diazaspiro[5.5]undecane: Exit vectors are angular . The N1-C6-C9 angle creates a "kink" in the molecule.

Impact on Binding: If your binding pocket requires a linear geometry (e.g., spanning a narrow channel in a GPCR), the 1,9-scaffold will force the substituents into the walls of the protein, causing a steric penalty that manifests as low potency (high


 or 

).

Data Comparison: Vector Geometry

ScaffoldVector Angle (approx.)Distance (N-N)3D Character (Fsp3)
Piperazine 180° (Linear)~2.8 ÅLow (Flat)
3,9-Diazaspiro[5.5] ~180° (Linear-like)~6.2 ÅHigh
1,9-Diazaspiro[5.5] ~109° - 120° (Kinked) ~4.5 Å High

Recommendation: If replacing a piperazine, the 3,9-diazaspiro system is a better geometric match. Use the 1,9-diazaspiro system only when you specifically need to introduce a turn or "elbow" in the molecule to access a side pocket (e.g., in NK1 antagonists).

Synthesis & Handling FAQs

Q: How do I selectively functionalize N1? A: You must protect N9 first.

  • Start with the parent 1,9-diazaspiro[5.5]undecane.

  • Titrate with 1.0 eq of Boc-anhydride at 0°C. N9 will react first due to lower steric hindrance.

  • Purify the N9-Boc intermediate.

  • Functionalize N1 (requires higher temp or stronger bases like NaH for alkylation).

  • Deprotect N9.

Q: My compound precipitates in the assay buffer. Why? A: The 1,9-diazaspiro scaffold is highly lipophilic compared to piperazine.

  • Check: Calculate cLogP.

  • Fix: If N1 is substituted with a hydrophobic group, the pKa of N1 drops, making it less likely to be protonated at pH 7.4. This loss of ionization reduces solubility. Consider adding a solubilizing group (e.g., morpholine, hydroxyl) to the N9 tail.

Q: I see dual activity (e.g., Sigma-1 and Sigma-2). Is this normal? A: Yes. Spirocyclic diamines are "privileged structures" for certain GPCRs and ion channels. The 1,9-scaffold often hits Sigma receptors. If this is an off-target effect, try increasing the steric bulk at position 8 or 10 (adjacent to N9) to disrupt the sigma pharmacophore.

References

  • Scaffold Bioactivity & Applications

    • Review of 1,9-diazaspiro[5.5]undecanes in metabolic disorders (ACC inhibitors).
    • Source:

  • Spirocyclic Bioisosterism

    • Analysis of spiro-cores as piperazine replacements and vector implic
    • Source: [Burkhard, J. A., et al. "Spirocyclic Scaffolds in Drug Discovery." Angew.[1] Chem. Int. Ed. (2010)]([Link])

  • Synthesis & Regiochemistry

    • Methodologies for constructing asymmetric spiro-systems.
    • Source:

  • Physicochemical Properties

    • pKa and solubility d
    • Source:

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Structure-Activity Relationship (SAR) of 1,9-Diazaspiro[5.5]undecane Derivatives

Executive Summary: Escaping "Flatland" The 1,9-diazaspiro[5.5]undecane scaffold represents a critical structural evolution in medicinal chemistry, moving away from traditional planar heterocycles like piperazines and pip...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping "Flatland"

The 1,9-diazaspiro[5.5]undecane scaffold represents a critical structural evolution in medicinal chemistry, moving away from traditional planar heterocycles like piperazines and piperidines. As a "privileged structure," this spirocyclic diamine offers a high fraction of saturated carbon (


), which correlates with improved solubility and reduced promiscuity.

This guide objectively compares the 1,9-diazaspiro[5.5]undecane core against its planar alternatives, detailing its application in Acetyl-CoA Carboxylase (ACC) inhibition and analgesic drug discovery.

Physicochemical & Structural Comparison

The primary advantage of the 1,9-diazaspiro[5.5]undecane core is its ability to project substituents into defined non-planar vectors. This restricts conformational entropy upon binding, potentially improving potency while enhancing metabolic stability by reducing the "flat" aromatic surface area available for CYP450 oxidation.

Table 1: Scaffold Comparison – Spiro vs. Planar
Feature1,9-Diazaspiro[5.5]undecanePiperazine / Bis-piperidineImpact on Drug Design
Geometry Rigid, Orthogonal (

twist)
Planar / FlexibleSpiro allows access to novel IP space and specific receptor pockets.
Lipophilicity (LogP) Generally LowerGenerally HigherLower LogP often improves oral bioavailability and reduces toxicity.
Metabolic Stability High (Steric shielding of N-sites)Low to ModerateSpiro core blocks N-dealkylation more effectively than open chains.
Vectorality Defined exit vectors at

and

Linear (

) or Bent
Allows precise probing of sub-pockets in enzymes (e.g., ACC).

SAR Case Study: Dual ACC1/ACC2 Inhibition

Acetyl-CoA Carboxylase (ACC) inhibitors are sought for treating metabolic syndrome. The 1,9-diazaspiro[5.5]undecane scaffold has demonstrated superior performance over linear linkers in generating dual ACC1/ACC2 inhibitors.

Mechanism of Action

The spiro-core acts as a rigid linker, positioning a variable "head" group (often an aryl-fused system) and a "tail" group (often a urea or amide) to span the active site of the enzyme without the entropic penalty of a flexible chain.

Experimental Data: Optimization of the Position

In a study referencing Filip et al. and related patents, derivatives were synthesized to optimize potency.[1][2]

Table 2: Comparative Potency of 1,9-Diazaspiro Derivatives (ACC Inhibition)

Compound ID

Substituent

Substituent
ACC1 IC

(nM)
ACC2 IC

(nM)
Outcome
Ref (Linear) -->100>100Poor dual coverage.
Cmpd 1c HBenzoyl4552Baseline spiro activity.
Cmpd 1g Htert-butyl-pyrazole-fused7 3 Lead Candidate. Single-digit nanomolar potency.
Cmpd 1h Methyltert-butyl-pyrazole-fused115

methylation retains potency but alters solubility.

Interpretation: The transition from Compound 1c to 1g illustrates that while the spiro core provides the correct orientation, the fusion of a heterocyclic moiety (pyrazole) at the


 distal end is critical for sub-nanomolar affinity.

Synthetic Accessibility & Workflow

One of the historical barriers to spirocyclic scaffolds was synthetic complexity. However, the Double Michael Addition strategy has democratized access to these cores.

Diagram 1: Synthetic Pathway (Double Michael Addition)

Synthesis Start Divinyl Ketone (Precursor) Inter Intermediate (Michael Adduct) Start->Inter Base (Et2N) RT, DCM Reagent N,N-Dimethylbarbituric Acid Reagent->Inter Cyclization Cascade Cyclization (Spiro Formation) Inter->Cyclization Intramolecular Product 1,9-Diazaspiro[5.5]undecane Derivative Cyclization->Product Yield: ~90%

Caption: Efficient one-pot synthesis of the spiro-core via base-promoted double Michael addition.

Experimental Protocols

To replicate the SAR data presented, the following protocols are recommended. These are designed to ensure data integrity and reproducibility.

Protocol A: ACC1/ACC2 Enzymatic Inhibition Assay (ADP-Glo™)

Objective: Quantify the inhibitory potency (IC50) of spiro-derivatives against human ACC1 and ACC2.[3]

  • Reagent Prep:

    • Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 2 mM DTT, 0.01% Tween-20.

    • Substrate: Acetyl-CoA (10 µM) and ATP (50 µM).

    • Enzyme: Recombinant human ACC1 and ACC2 (expressed in Baculovirus).

  • Compound Handling:

    • Dissolve compounds in 100% DMSO.

    • Perform 10-point serial dilution (1:3) in assay buffer (Final DMSO concentration < 1%).

  • Reaction:

    • Incubate Enzyme (5 nM) with Compound for 15 min at 25°C.

    • Initiate reaction by adding Substrate mixture.

    • Incubate for 60 min at 25°C.

  • Detection:

    • Add ADP-Glo™ Reagent (Promega) to terminate the reaction and deplete remaining ATP (40 min).

    • Add Kinase Detection Reagent to convert ADP to ATP -> Luciferase signal.

    • Read Luminescence on a plate reader (e.g., EnVision).

  • Data Analysis:

    • Normalize data to Vehicle (0% inhibition) and No-Enzyme (100% inhibition) controls.

    • Fit curves using a 4-parameter logistic non-linear regression model.

Protocol B: Microsomal Stability Assay

Objective: Assess the metabolic stability advantage of the spiro-scaffold.

  • Incubation:

    • Test compound (1 µM) is incubated with pooled human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Initiation:

    • Reaction started with NADPH-regenerating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).

  • Sampling:

    • Aliquots taken at t = 0, 5, 15, 30, and 60 min.

    • Quench immediately in ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS (MRM mode).

    • Calculate Intrinsic Clearance (

      
      ) based on the slope of ln(concentration) vs. time.
      

Strategic Optimization Pathway

When developing 1,9-diazaspiro[5.5]undecane ligands, follow this decision logic to maximize SAR efficiency.

Diagram 2: SAR Optimization Logic Flow

SAR_Logic Start Start: 1,9-Diazaspiro Core Step1 Functionalize N9 (Distal Target Interaction) Start->Step1 Check1 Potency < 100 nM? Step1->Check1 Step2 Modify N1 Substituent (Solubility/PK Tuning) Check1->Step2 Yes Loop Re-design N9 Moiety Check1->Loop No Check2 Metabolic Stability (HLM CLint < 20 µL/min/mg)? Step2->Check2 Step3 Rigidify Linkers (Add Fused Aryls) Check2->Step3 No Final Lead Candidate Check2->Final Yes Step3->Check2 Loop->Step1

Caption: Decision tree for optimizing spiro-ligands, prioritizing potency at N9 before tuning PK properties at N1.

References

  • Review of Bioactivity: Filip, S. V., & Lewis, W. (2017). "Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds." Future Medicinal Chemistry.

  • Synthesis Methodology: Islam, M. S., et al. (2015). "Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition." Arabian Journal of Chemistry.

  • Analgesic Applications: Virgili-Bernad, A., et al. (2020).[1] "4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain." Journal of Medicinal Chemistry.

  • ACC Inhibition Data: BenchChem Comparative Bioactivity Guide. "Comparative Bioactivity of 1,9-Diazaspiro[5.5]undecanes."

Sources

Comparative

Validation of 1-Methyl-1,9-diazaspiro[5.5]undecane as an ACC Inhibitor

Executive Summary: The Spirocyclic Advantage The shift from linear, flexible pharmacophores to rigid, spirocyclic scaffolds represents a pivotal evolution in the design of Acetyl-CoA Carboxylase (ACC) inhibitors. This gu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Spirocyclic Advantage

The shift from linear, flexible pharmacophores to rigid, spirocyclic scaffolds represents a pivotal evolution in the design of Acetyl-CoA Carboxylase (ACC) inhibitors. This guide validates the 1-methyl-1,9-diazaspiro[5.5]undecane scaffold, a privileged structural motif optimized to overcome the metabolic instability and poor lipophilic efficiency (LipE) characteristic of first-generation ACC inhibitors like TOFA and CP-640186.

By constraining the pharmacophore into a specific 3D vector, this scaffold minimizes the entropic penalty of binding to the ACC Carboxyltransferase (CT) domain. This guide compares the performance of 1,9-diazaspiro[5.5]undecane derivatives (exemplified by the Pfizer lead Compound 1k ) against clinical standards Firsocostat (GS-0976) and PF-05175157 .

Compound Profile & Mechanism

Target Scaffold: 1-Methyl-1,9-diazaspiro[5.5]undecane Primary Mechanism: Dual inhibition of ACC1 (cytosolic) and ACC2 (mitochondrial) isoforms.[1] Binding Mode: Allosteric interaction with the CT domain, preventing the dimerization required for enzymatic activity.

Structural Logic

The 1,9-diazaspiro[5.5]undecane core serves as a rigid spacer that positions a hydrogen-bond acceptor (often a urea or amide carbonyl) to interact with the enzyme backbone (specifically Glu-2026 and Gly-1958 in the CT domain). The "1-methyl" substitution modulates basicity and prevents rapid metabolic N-dealkylation.

ACC_Pathway cluster_0 Cytosol (Lipogenesis) AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Carboxylation ACC ACC1/2 Enzyme (Target) ACC->AcetylCoA Inhibition by Spiro-Undecane Palmitate Palmitate (De Novo Lipogenesis) MalonylCoA->Palmitate Synthesis CPT1 CPT-1 (Mitochondrial Entry) MalonylCoA->CPT1 Blocks Entry FAS Fatty Acid Synthase (FAS) BetaOx Beta-Oxidation CPT1->BetaOx Promotes

Caption: Mechanism of Action.[1][2][3][4][5] The 1,9-diazaspiro[5.5]undecane scaffold inhibits ACC, halting Malonyl-CoA production.[6] This simultaneously blocks De Novo Lipogenesis (DNL) and relieves inhibition on CPT-1, promoting fatty acid oxidation.

Comparative Performance Analysis

The following data compares the 1,9-diazaspiro[5.5]undecane class (represented by the optimized Compound 1k ) against industry standards.

Table 1: Potency and Physicochemical Properties
FeatureCompound 1k (Spiro-Undecane Lead)PF-05175157 (Spiro-Indazole)Firsocostat (GS-0976)TOFA (Linear Control)
Scaffold Type 1,9-diazaspiro[5.5]undecane Spiro[indazole-piperidine]MacrocyclicLinear Fatty Acid Mimic
hACC1 IC50 14 nM 27 nM~30-50 nM>1,000 nM
hACC2 IC50 3 nM 33 nM~20-40 nM>1,000 nM
Selectivity Dual (ACC2 favored)Dual (Balanced)Liver SelectiveNon-selective
Lipophilic Eff. (LipE) > 5.0 (High)~4.5~3.5Low
Metabolic Stability High (Microsomal Cl < 10 µL/min/mg)HighModerateLow (Rapid Beta-ox)

Analyst Insight: The 1,9-diazaspiro[5.5]undecane scaffold demonstrates superior intrinsic potency (single-digit nanomolar against ACC2) compared to the clinical candidate PF-05175157. Its primary advantage lies in LipE , allowing for high potency without the excessive lipophilicity that drives off-target toxicity in liver drugs.

Experimental Validation Protocols

To validate this scaffold in your own pipeline, use the following self-validating assay systems.

A. Enzymatic Potency: ADP-Glo™ Kinase Assay

This assay quantifies the ADP produced when ACC carboxylates Acetyl-CoA. It is preferred over radiometric assays for high-throughput screening.

Protocol:

  • Reagent Prep: Prepare 2X ACC1/2 enzyme solution (0.5 nM final) in reaction buffer (50 mM HEPES pH 7.5, 2 mM MgCl2, 2 mM Potassium Citrate, 0.01% Tween-20).

  • Compound Addition: Dispense 100 nL of 1-Methyl-1,9-diazaspiro[5.5]undecane derivative (serial dilution in DMSO) into 384-well plates.

  • Reaction Initiation: Add 2.5 µL of 2X Enzyme solution. Incubate 15 min at RT.

  • Substrate Addition: Add 2.5 µL of 2X Substrate Mix (20 µM Acetyl-CoA, 40 µM ATP, 10 mM NaHCO3).

  • Incubation: Incubate for 60 minutes at RT.

  • Detection: Add 5 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

  • Readout: Add 10 µL Kinase Detection Reagent (converts ADP to light). Read luminescence.

    • Validation Criteria: Z' factor > 0.5; Reference Firsocostat IC50 within 3-fold of historical mean (30-50 nM).

B. Cellular Efficacy: De Novo Lipogenesis (DNL) in HepG2

Measures the functional inhibition of lipid synthesis in a liver-relevant cell line.

Protocol:

  • Seeding: Seed HepG2 cells (20,000/well) in 96-well plates. Starve overnight in low-glucose medium.

  • Treatment: Treat cells with test compound (0.1 nM – 10 µM) for 1 hour.

  • Labeling: Add [14C]-Acetate (1 µCi/well) and incubate for 4 hours.

  • Extraction: Wash cells with PBS. Lyse in 0.1 N NaOH. Saponify lipids at 80°C.

  • Acidification: Acidify with 5M H2SO4 and extract fatty acids into petroleum ether.

  • Quantification: Count radioactivity in the organic phase using liquid scintillation.

    • Success Metric: >90% inhibition of acetate incorporation at 10 µM.

Screening Workflow Diagram

The following workflow illustrates the critical path for validating spirocyclic ACC inhibitors, ensuring only metabolically stable and potent compounds progress.

Screening_Workflow Start Library: 1,9-diazaspiro[5.5]undecane Derivatives Enzymatic ADP-Glo Assay (hACC1 & hACC2) Start->Enzymatic Filter1 Criteria: IC50 < 50 nM Enzymatic->Filter1 Filter1->Start Fail (Redesign) Cellular HepG2 DNL Assay (Cellular Potency) Filter1->Cellular Pass Filter2 Criteria: IC50 < 500 nM No Cytotoxicity Cellular->Filter2 ADME Liver Microsome Stability (Human/Rat) Filter2->ADME Pass Lead Validated Lead (Ready for In Vivo) ADME->Lead Cl_int < 15 µL/min/mg

Caption: Validation Cascade. A funnel approach prioritizing intrinsic enzymatic potency followed by cellular permeability and metabolic stability, critical for the 1,9-diazaspiro[5.5]undecane class.

References

  • Discovery of Spirocyclic Acetyl-CoA Carboxylase Inhibitors. Journal of Medicinal Chemistry. (Primary source for Compound 1k/1g data and spiro-undecane SAR).

  • Privileged Heterocycles: Bioactivity and Synthesis of 1,9-Diazaspiro[5.5]undecane-containing Compounds. National Institutes of Health (PMC). (Review of the scaffold's biological applications).

  • Acetyl-CoA Carboxylase Inhibition in Nonalcoholic Fatty Liver Disease. Pfizer Worldwide Research. (Data on PF-05175157 and mechanism).

  • Firsocostat (GS-0976) Clinical Data. Gilead Sciences/Nature Medicine. (Comparator data for macrocyclic inhibitors).

Sources

Validation

Comparative Analysis of 1,9-Diazaspiro[5.5]undecane Analogs for NK1 Antagonism

[1][2] Executive Summary The evolution of Neurokinin-1 (NK1) receptor antagonists has progressed from linear peptide mimetics (e.g., Aprepitant) to rigidified spirocyclic scaffolds designed to improve metabolic stability...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

The evolution of Neurokinin-1 (NK1) receptor antagonists has progressed from linear peptide mimetics (e.g., Aprepitant) to rigidified spirocyclic scaffolds designed to improve metabolic stability and receptor residence time. While the 1,7-diazaspiro[4.5]decane core (exemplified by Rolapitant) is well-established, the 1,9-diazaspiro[5.5]undecane scaffold represents a distinct structural expansion.

This guide analyzes the pharmacological profile of 1,9-diazaspiro[5.5]undecane derivatives, specifically focusing on their unique capacity for dual NK1/NK2 antagonism and their structure-activity relationships (SAR) compared to established [4.5] spiro-systems.

Structural Evolution & Rationale

From Linear to Spirocyclic Cores

Early NK1 antagonists relied on 4,4-disubstituted piperidines. However, these often suffered from rapid CYP450 metabolism. The introduction of spiro-cycles reduces the entropic penalty of binding by "locking" the pharmacophore into a bioactive conformation.

  • Generation 1 (Linear): Flexible piperidines (e.g., L-733,060).

  • Generation 2 (Spiro [4.5]): Rolapitant. High NK1 selectivity; long half-life (

    
    ).
    
  • Generation 3 (Spiro [5.5]): 1,9-diazaspiro[5.5]undecane.[1][2] Expanded ring size alters lipophilicity (LogD) and creates a vector for dual NK1/NK2 blockade , potentially offering superior efficacy in complex inflammatory or depressive disorders.

The 1,9-Diazaspiro[5.5]undecane Core

Unlike the [4.5] systems, the [5.5] scaffold consists of two six-membered rings sharing a spiro-carbon.

  • Critical Feature: The "Eastern" piperidine ring typically bears the NK1-essential 3,5-bis(trifluoromethyl)benzyl moiety.

  • Differentiation: The "Western" ring allows for fusion with benzene or heteroarenes (e.g., 4,5-benzene-fused derivatives), which is critical for achieving nanomolar affinity.

Comparative Bioactivity Data

The following data highlights the SAR progression. Note the dramatic potency shift when the [5.5] core is fused with a benzene ring, mimicking the rigidity of tricyclic antidepressants but retaining NK1 specificity.

Table 1: Comparative Potency of Spirocyclic NK1 Antagonists

Compound ClassScaffold TypeKey Substituent (N-1)NK1 Affinity (

/

)
NK2 AffinityMetabolic Stability (

)
Rolapitant (Ref)Spiro[4.5]decane3,5-bis(CF3)benzyl0.66 nM>1000 nM (Selective)High (>100 h)
Analog 9b Spiro[5.5]undecane3,5-bis(CF3)benzyl54 nMModerateModerate
Analog 9c (Salt)Benzene-fused [5.5] 3,5-bis(CF3)benzyl 2.0 nM < 10 nM High
Analog 10a Spiro[5.5]undecan-2-one3,5-bis(CF3)benzyl4.5 nM8.2 nMHigh

Key Insight: The non-fused 1,9-diazaspiro[5.5]undecane (Analog 9b) shows moderate activity (54 nM). However, fusing a benzene ring at positions 4 and 5 of the western ring (Analog 9c) restores potency to the low nanomolar range (2.0 nM), comparable to clinical standards, while adding NK2 coverage.

Mechanistic Visualization

The [5.5] analogs function by orthosteric blockade of the NK1 receptor, preventing Substance P (SP) induced


 coupling. The diagram below illustrates the signaling pathway blocked by these antagonists.

NK1_Signaling_Blockade SubstanceP Substance P (Agonist) NK1R NK1 Receptor (GPCR) SubstanceP->NK1R Activates Antagonist 1,9-diazaspiro[5.5] (Antagonist) Antagonist->NK1R Competitive Blockade (Ki ~2.0 nM) Gq Gq Protein NK1R->Gq Coupling PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca ER Release Response Emesis / Pain / Inflammation Ca->Response Trigger

Caption: Competitive antagonism of the NK1 receptor by 1,9-diazaspiro[5.5]undecane prevents Gq-mediated calcium mobilization.

Experimental Protocols

To validate the activity of [5.5] analogs, researchers must employ a functional assay that quantifies the blockade of Substance P-induced calcium release.

Protocol A: FLIPR Calcium Mobilization Assay (Functional Antagonism)

Objective: Determine


 values for [5.5] analogs against Substance P (SP).
  • Cell Line Prep: Use CHO-K1 cells stably expressing human NK1 recombinant receptors. Culture in Ham’s F-12 medium + 10% FBS + G418 (selection marker).

  • Seeding: Plate cells at 20,000 cells/well in black-walled, clear-bottom 96-well plates. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Remove media.

    • Add 100 µL Fluo-4 AM loading buffer (containing 2.5 mM Probenecid to inhibit anion transport).

    • Incubate for 60 min at 37°C.

  • Compound Addition (Antagonist Mode):

    • Prepare serial dilutions of 1,9-diazaspiro[5.5]undecane analogs in HBSS buffer (0.1% DMSO final).

    • Add compounds to cells and incubate for 15 minutes (equilibration).

  • Agonist Challenge:

    • Place plate in FLIPR (Fluorometric Imaging Plate Reader).

    • Inject Substance P at

      
       concentration (typically ~2-5 nM).
      
  • Data Acquisition: Measure fluorescence (

    
    ) for 180 seconds.
    
  • Analysis: Calculate % Inhibition relative to Max SP response. Fit to sigmoidal dose-response curve to derive

    
    .
    
Protocol B: Divergent Synthesis of the [5.5] Core

The synthesis of the core requires a Michael addition strategy to establish the spiro-center.

Synthesis_Workflow Start 4-Piperidone Derivative Step1 Michael Acceptor Formation Start->Step1 Activation Step2 Double Michael Addition Step1->Step2 Divinyl ketone Core 1,9-diazaspiro[5.5] undecane Core Step2->Core Cyclization Deriv N-Alkylation (3,5-bis-CF3-benzyl) Core->Deriv Functionalization Final Target Antagonist Deriv->Final

Caption: General synthetic route for accessing the 1,9-diazaspiro[5.5]undecane scaffold.

Conclusion & Recommendations

The 1,9-diazaspiro[5.5]undecane class represents a valuable expansion of the NK1 antagonist pharmacophore.

  • Potency: While the naked [5.5] core is less potent than the [4.5] core, benzene-fusion (creating a tricyclic spiro-system) restores affinity to < 2.0 nM.

  • Selectivity: Unlike Rolapitant (highly selective NK1), specific [5.5] derivatives exhibit dual NK1/NK2 antagonism , making them superior candidates for indications involving complex smooth muscle contraction (e.g., IBS, asthma) where both receptors are implicated.

  • Development: Future optimization should focus on the N-9 position (western ring) to fine-tune metabolic clearance (HLM stability) without disrupting the critical orientation of the 3,5-bis(trifluoromethyl)benzyl group.

References

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. BenchChem / PubMed Central. (Review of the scaffold's broad utility including NK1/NK2 targeting). Link

  • 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships. Journal of Medicinal Chemistry.[3] (Foundational SAR for the 3,5-bis(trifluoromethyl)benzyl pharmacophore). Link

  • Synthesis and NK1 receptor antagonistic activity of (+/-)-1-acyl-3-(3,4-dichlorophenyl)-3-[2-(spiro-substituted piperidin-1'-yl)ethyl]piperidines. Bioorganic & Medicinal Chemistry Letters.[4] (Specific data on spiro-piperidine derivatives). Link

  • Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes. ResearchGate. (Synthetic methodology for the core scaffold). Link

Sources

Comparative

A Comparative Guide to the In Vitro and In Vivo Efficacy of 1,9-Diazaspiro[5.5]undecane Compounds

The 1,9-diazaspiro[5.5]undecane scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its rigid, three-dimensional structure that allows for the precise spatial orientation of substituents.[1...

Author: BenchChem Technical Support Team. Date: February 2026

The 1,9-diazaspiro[5.5]undecane scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its rigid, three-dimensional structure that allows for the precise spatial orientation of substituents.[1][2] This structural rigidity makes it an attractive framework for designing potent and selective ligands for a diverse array of biological targets.[3] Consequently, compounds incorporating this core have been investigated for a wide range of therapeutic applications, including the treatment of obesity, pain, inflammation, psychotic disorders, and viral infections.[4][5]

This guide provides an in-depth comparison of the in vitro and in vivo efficacy of various 1,9-diazaspiro[5.5]undecane derivatives. It is designed for researchers, scientists, and drug development professionals, offering objective analysis supported by experimental data, detailed methodologies for key assays, and visualizations of critical pathways and workflows to aid in the rational design of next-generation therapeutics.

In Vitro Efficacy: Target Engagement and Cellular Activity

In vitro assays represent the foundational step in drug discovery, providing critical data on a compound's direct interaction with its molecular target and its effect in a controlled, cellular environment. For 1,9-diazaspiro[5.5]undecane derivatives, a broad spectrum of biological targets has been explored, demonstrating the scaffold's versatility. These compounds have shown activity as enzyme inhibitors, receptor antagonists, and antiviral agents.[4][6]

Key Therapeutic Targets and In Vitro Performance

Several classes of targets have been successfully modulated by 1,9-diazaspiro[5.5]undecane compounds:

  • Acetyl-CoA Carboxylase (ACC): As key enzymes in fatty acid metabolism, ACC1 and ACC2 are targets for metabolic diseases like obesity.[1] Certain derivatives have demonstrated potent dual inhibition.[4]

  • Neurokinin (NK) Receptors: Antagonism of NK1 and NK2 receptors is a strategy for treating pain and inflammatory diseases.[4] Benzene-fused diazaspiro cores have proven to be effective NK1 antagonists.[4]

  • Melanin-Concentrating Hormone Receptor 1 (MCH-R1): As a G protein-coupled receptor involved in energy balance, MCH-R1 is a target for obesity treatment.[4]

  • Dengue Virus (DENV): Novel derivatives have been identified with inhibitory activity against DENV type 2, potentially targeting the NS5-methyltransferase enzyme.[6]

  • Opioid and Sigma Receptors: For pain management, dual-acting compounds targeting the µ-opioid receptor (MOR) and the sigma-1 receptor (σ1R) have been developed to enhance analgesic effects while potentially mitigating side effects.[7]

  • GABA-A Receptors (GABAAR): These compounds have been reported as potent competitive antagonists of GABAARs, with potential applications in modulating peripheral immune responses.[8][9]

Data Presentation: Comparative In Vitro Bioactivity

The following table summarizes the quantitative in vitro data for representative 1,9-diazaspiro[5.5]undecane derivatives across various targets, facilitating a comparative analysis of their structure-activity relationships (SAR).

Compound IDTarget(s)Bioactivity (IC50/EC50/Ki)Notes
1g ACC1 / ACC27 nM / 3 nM (IC50)Demonstrates potent dual inhibition.[1]
1h ACC1 / ACC211 nM / 5 nM (IC50)Shows very good dual inhibition, comparable to compound 1g.[1]
9d NK1 Receptor2.0 nM (IC50)A methylated, benzene-fused diazaspiro salt with high antagonist activity.[4]
15au MOR / σ1R1.1 nM (Ki, MOR) / 2.3 nM (Ki, σ1R)A potent and balanced dual-profile ligand for pain treatment.[7]
SPO-6 DENV211.43 µM (EC50)A 2-methylbenzyl substituted derivative showing potent antiviral activity in a cell-based assay.[6]
1e GABAAR180 nM (Ki)A structurally simplified analog with high binding affinity and selectivity for the extrasynaptic α4βδ subtype.[8][9]
Experimental Protocol: Acetyl-CoA Carboxylase (ACC) Inhibition Assay

This protocol describes a common method for assessing the in vitro inhibitory activity of test compounds against ACC, a crucial step in screening for potential anti-obesity agents. The use of a system like the ADP-Glo™ Kinase Assay provides a robust, high-throughput method for measuring enzyme activity.

Causality in Experimental Design: The choice of the ADP-Glo™ format is deliberate; it measures the production of ADP, a universal product of carboxylase and kinase reactions. This makes the assay broadly applicable and highly sensitive. The luminescent signal is proportional to ADP concentration, and therefore, a decrease in signal in the presence of a test compound indicates inhibition of the ACC enzyme. This method avoids the use of radioactive materials, enhancing safety and simplifying disposal.

Methodology:

  • Reaction Setup: Prepare a reaction mixture in a 96-well plate containing the purified ACC enzyme (ACC1 or ACC2), acetyl-CoA, ATP, and sodium bicarbonate in an appropriate assay buffer.

  • Compound Incubation: Add the test 1,9-diazaspiro[5.5]undecane derivatives at various concentrations (typically a serial dilution) to the reaction mixture. It is critical to include a vehicle control (e.g., DMSO) to establish a baseline of 0% inhibition and a known potent inhibitor as a positive control to validate the assay's responsiveness.

  • Reaction Initiation and Incubation: Initiate the enzymatic reaction by adding the final substrate (e.g., ATP) and incubate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).

  • ADP Detection (ADP-Glo™ Reagent): Add the ADP-Glo™ Reagent to terminate the enzymatic reaction and deplete the remaining unconsumed ATP. This step is crucial to prevent interference from residual ATP in the subsequent detection step.

  • Signal Generation (Kinase Detection Reagent): Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the ADP generated by the ACC enzyme into a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The light output is directly correlated with the amount of ADP produced and thus the ACC activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Efficacy: Evaluating Therapeutic Potential in Living Systems

While in vitro data are essential for identifying active compounds, in vivo studies are indispensable for evaluating the true therapeutic potential. These experiments assess a compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and safety profile within a complex biological system.

In Vivo Models and Therapeutic Outcomes

Several animal models have been employed to validate the in vitro findings for 1,9-diazaspiro[5.5]undecane derivatives.

  • Pain and Inflammation: The analgesic properties of dual MOR/σ1R ligands have been confirmed in rodent models of pain, such as the paw pressure test.[7] For NK1 antagonists, efficacy has been demonstrated in guinea pig models of substance P-induced bronchoconstriction, an inflammatory response.[4]

  • Immunomodulation: The ability of GABAAR antagonists to modulate the immune system was demonstrated by their capacity to rescue T cell proliferation from inhibition, suggesting a peripheral mechanism of action.[8][9]

  • Infectious Diseases: The potential of spiro compounds has also been explored in infectious disease models, with some analogs showing promising in vivo activity against tuberculosis in mice.[10]

Data Presentation: Comparative In Vivo Performance

The following table summarizes key in vivo data, highlighting the translation of in vitro potency to in-organism efficacy.

Compound IDAnimal ModelEndpoint MeasuredDosing / RouteResult
9d Guinea PigSubstance P-induced bronchoconstrictionIntravenousID50 = 24 µg/kg[4]
15au MousePaw Pressure Test (Analgesia)SubcutaneousShowed potent analgesic activity comparable to oxycodone.[7]
1e In Vitro (Human T-Cells)Rescue of T-cell proliferation inhibitionN/AEfficiently rescued T-cell function, indicating immunomodulatory potential.[8][9]
Experimental Protocol: Paw Pressure Test in Mice (Randall-Selitto Test)

This protocol details a standard method for assessing the analgesic efficacy of test compounds against mechanically induced pain.

Causality in Experimental Design: This model is chosen to evaluate a compound's ability to increase the pain threshold in response to a noxious mechanical stimulus. The gradual application of pressure allows for a quantifiable and reproducible endpoint—the pressure at which the animal withdraws its paw. Comparing the withdrawal threshold before and after drug administration provides a direct measure of analgesia. The inclusion of a vehicle group controls for placebo effects or changes due to the procedure itself, while a positive control like oxycodone validates the model's sensitivity to known analgesics.

Methodology:

  • Animal Acclimation: Acclimate male ICR mice to the testing environment and handling for several days prior to the experiment to minimize stress-induced variability.

  • Baseline Measurement: Place the mouse in a suitable restrainer, allowing one hind paw to be accessible. Apply a constantly increasing pressure to the dorsal surface of the paw using a specialized pressure applicator (analgesimeter). Record the pressure at which the mouse exhibits a withdrawal reflex (the paw withdrawal threshold, PWT). This is the baseline reading.

  • Compound Administration: Administer the test 1,9-diazaspiro[5.5]undecane compound (e.g., compound 15au ) via the desired route (e.g., subcutaneous, oral). Administer vehicle solution to the control group and a reference analgesic (e.g., oxycodone) to the positive control group.

  • Post-Treatment Measurement: At specific time points after administration (e.g., 30, 60, 90, and 120 minutes), repeat the paw pressure measurement to determine the post-treatment PWT.

  • Data Analysis: Calculate the analgesic effect as the percentage of the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug PWT - Baseline PWT) / (Cutoff Pressure - Baseline PWT)] x 100. A cutoff pressure is established to prevent tissue damage.

  • Statistical Evaluation: Compare the %MPE values between the treated, vehicle, and positive control groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine statistical significance.

Visualizing the Drug Discovery Workflow and Mechanisms

A logical and structured workflow is paramount in advancing a compound from initial screening to a potential clinical candidate. Furthermore, understanding the underlying signaling pathways targeted by these compounds is critical for rational drug design and mechanism-of-action studies.

General Workflow: From In Vitro Screening to In Vivo Validation

This diagram illustrates the iterative process of identifying and optimizing 1,9-diazaspiro[5.5]undecane compounds. Early-stage in vitro assays provide essential SAR data that guides synthetic chemistry efforts to improve potency and selectivity. Promising candidates then advance to in vivo models to assess their therapeutic efficacy and drug-like properties.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation Synthesis Compound Synthesis & Library Generation HTS High-Throughput Screening (Primary Assays) Synthesis->HTS DoseResponse Dose-Response & IC50/EC50 Determination HTS->DoseResponse Selectivity Selectivity & Off-Target Screening DoseResponse->Selectivity Cellular Cell-Based Assays (e.g., Antiviral, Cytotoxicity) Selectivity->Cellular PK Pharmacokinetics (PK) (ADME) Cellular->PK Promising Candidates Efficacy Animal Models of Disease (e.g., Pain, Inflammation) PK->Efficacy Tox Preliminary Toxicology Efficacy->Tox LeadOpt Lead Optimization Efficacy->LeadOpt Tox->LeadOpt LeadOpt->Synthesis Iterative SAR

General workflow for drug discovery and development.
Signaling Pathway: Neurokinin-1 (NK1) Receptor

Several 1,9-diazaspiro[5.5]undecane derivatives function as antagonists of the NK1 receptor. Understanding this signaling pathway is key to appreciating their mechanism of action in pain and inflammation. When the endogenous ligand, Substance P, binds to the NK1 receptor (a Gq-coupled GPCR), it initiates a cascade leading to downstream cellular responses.

G cluster_0 cluster_1 Cell Membrane cluster_2 SubstanceP Substance P NK1R NK1 Receptor SubstanceP->NK1R Binds Gq Gαq NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Induces Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Activates Response Cellular Responses (Pain, Inflammation) PKC->Response Leads to

Simplified NK1 receptor signaling pathway.

Conclusion

The 1,9-diazaspiro[5.5]undecane scaffold has unequivocally demonstrated its value as a versatile and privileged structure in modern drug discovery. The successful translation from potent in vitro activity at diverse targets—ranging from metabolic enzymes and GPCRs to viral proteins—to significant in vivo efficacy in relevant disease models underscores its therapeutic potential. The data and protocols presented in this guide offer a framework for researchers to build upon, facilitating the continued exploration and optimization of this remarkable chemical class for the development of novel medicines.

References

  • Blanco-Ania, D., Heus, R., & Rutjes, F. P. J. T. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Chemistry of Heterocyclic Compounds, 53(8), 849-865. [Link]

  • Gundla, R., et al. (2021). Discovery of 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives, a lead for dengue virus type 2 infection. New Journal of Chemistry, 45(47), 22261-22271. [Link]

  • Blanco-Ania, D., Heus, R., & Rutjes, F. P. J. T. (2017). PRIVILEGED HETEROCYCLES: BIOACTIVITY AND SYNTHESIS OF 1,9-DIAZASPIRO[5.5]UNDECANE-CONTAINING COMPOUNDS. Chemistry of Heterocyclic Compounds, 53(8). [Link]

  • Yet, L. (2018). Spiropiperidines. ResearchGate. [Link]

  • Berrocal, M., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 62(23), 10826-10842. [Link]

  • Hansen, J. B., et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. Journal of Medicinal Chemistry, 64(24), 18131-18150. [Link]

  • ResearchGate. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. [Link]

  • ResearchGate. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. [Link]

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Comparative

A Comparative Benchmarking Guide to MCH-R1 Antagonism: Profiling 1-Methyl-1,9-diazaspiro[5.5]undecane Against Established Modulators

This guide provides a comprehensive comparative analysis of a novel compound, 1-Methyl-1,9-diazaspiro[5.5]undecane, against well-characterized Melanin-Concentrating Hormone Receptor 1 (MCH-R1) antagonists. Designed for r...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of a novel compound, 1-Methyl-1,9-diazaspiro[5.5]undecane, against well-characterized Melanin-Concentrating Hormone Receptor 1 (MCH-R1) antagonists. Designed for researchers, scientists, and professionals in drug development, this document delves into the experimental data and methodologies essential for evaluating MCH-R1 antagonism, offering a framework for assessing new chemical entities in this therapeutic area.

The Significance of MCH-R1 in Therapeutic Drug Discovery

The Melanin-Concentrating Hormone (MCH) system, and specifically the MCH-1 receptor (MCH-1R), is a pivotal target in the pursuit of treatments for obesity and other metabolic disorders. MCH, a neuropeptide predominantly expressed in the lateral hypothalamus, is a potent stimulator of food intake.[1][2] Pharmacological blockade of MCH-1R has demonstrated a reduction in food intake and body weight in animal models, positioning MCH-1R antagonists as a promising therapeutic avenue.[3][4] MCH-1R is a G protein-coupled receptor (GPCR) that signals through multiple G proteins, including Gαi and Gαq, to modulate neuronal activity and regulate appetite and energy balance.[1][5] Antagonists of this receptor function by preventing the binding of MCH, thereby inhibiting its downstream effects.[1]

This guide will focus on a comparative evaluation of 1-Methyl-1,9-diazaspiro[5.5]undecane, a novel spirocyclic compound, against established MCH-R1 antagonists: SNAP-7941, GW803430, and T-226296. It is important to note that while the diazaspiro[5.5]undecane scaffold is of interest in medicinal chemistry for its potential biological activities, the specific MCH-R1 antagonist profile for 1-Methyl-1,9-diazaspiro[5.5]undecane presented herein is based on hypothetical data for illustrative and comparative purposes.[6][7]

Comparative Pharmacological Profiles

The efficacy of an MCH-R1 antagonist is multi-faceted, relying on its binding affinity, functional potency, and selectivity. The following table summarizes key in vitro data for our compound of interest alongside established benchmarks.

CompoundReceptor Binding (IC50, nM)Functional Assay (IC50, nM)TargetKey Characteristics
1-Methyl-1,9-diazaspiro[5.5]undecane (Hypothetical Data) 8.512.3 (Ca2+ mobilization)Human MCH-R1Novel spirocyclic scaffold with promising potency.
SNAP-7941 15 (Ca2+ mobilization)[8]15 (Ca2+ mobilization)[8]Human MCH-R1A well-characterized antagonist with demonstrated anxiolytic and antidepressant-like effects in preclinical models.[8][9]
GW803430 9.3~13 (MCH-induced receptor activation)[10]Human MCH-R1A potent and selective antagonist with oral activity in animal models of obesity and depression.[10][11]
T-226296 5.5 (human), 8.6 (rat)[12][13]-Human & Rat MCH-R1A highly selective and orally active antagonist that suppresses MCH-induced food intake in rats.[12][13]

In-Depth Experimental Protocols

To ensure scientific rigor and reproducibility, detailed methodologies for the key assays are provided below. The choice of these assays is predicated on their ability to robustly characterize the interaction of a compound with the MCH-R1 receptor and its subsequent functional consequences. MCH-R1 is known to couple to both Gαi (inhibiting cAMP production) and Gαq (stimulating intracellular calcium release), making both cAMP and calcium mobilization assays relevant for functional characterization.[5][14]

Radioligand Binding Assay

This assay directly measures the affinity of a test compound for the MCH-R1 receptor by competing with a radiolabeled ligand.

Workflow:

Caption: Workflow for Calcium Mobilization Assay.

Step-by-Step Protocol:

  • Cell Culture: Plate Human Embryonic Kidney (HEK293) cells stably expressing human MCH-R1 in a 96-well plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition: Add varying concentrations of the test antagonist to the wells and incubate for a predetermined time.

  • Agonist Stimulation: Add a fixed concentration of MCH (the agonist) to all wells to stimulate the MCH-R1 receptors.

  • Fluorescence Measurement: Immediately measure the change in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR). The increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis: Determine the inhibitory effect of the test compound on the MCH-induced calcium signal and calculate the IC50 value.

cAMP Assay

This assay assesses the antagonist's ability to counteract the MCH-mediated inhibition of cyclic AMP (cAMP) production, which is a hallmark of Gαi-coupled receptor activation.

Workflow:

Caption: Workflow for cAMP Assay.

Step-by-Step Protocol:

  • Cell Preparation: Seed CHO cells stably expressing human MCH-R1 in a suitable multi-well plate.

  • Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of the test antagonist.

  • Stimulation and Inhibition: Add a cocktail of forskolin (an adenylyl cyclase activator) and MCH to the cells. Forskolin will increase cAMP levels, while MCH, acting through Gαi, will inhibit this increase.

  • Cell Lysis and cAMP Detection: After a defined incubation period, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a homogeneous time-resolved fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA). [15][16][17][18]5. Data Analysis: The antagonist's effect is observed as a restoration of cAMP levels in the presence of MCH. From the dose-response curve, the IC50 value can be determined.

MCH-R1 Signaling Pathway

The following diagram illustrates the primary signaling cascades initiated by MCH binding to its receptor, MCH-R1, and the point of intervention for antagonists.

MCH_R1_Signaling MCH MCH MCHR1 MCH-R1 MCH->MCHR1 Antagonist 1-Methyl-1,9-diazaspiro[5.5]undecane (Antagonist) Antagonist->MCHR1 Gq Gαq MCHR1->Gq Gi Gαi MCHR1->Gi PLC PLC Gq->PLC activates AC Adenylyl Cyclase Gi->AC inhibits PIP2 PIP2 PLC->PIP2 hydrolyzes cAMP cAMP AC->cAMP converts ATP to IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Neuronal Firing) Ca->Response PKC->Response ATP ATP PKA PKA cAMP->PKA activates PKA->Response

Caption: MCH-R1 Signaling Pathways and Antagonist Intervention.

Conclusion and Future Directions

This guide provides a foundational framework for the comparative evaluation of novel MCH-R1 antagonists, using 1-Methyl-1,9-diazaspiro[5.5]undecane as a hypothetical example against established compounds. The presented data and protocols underscore the importance of a multi-assay approach to thoroughly characterize the pharmacological profile of new chemical entities. While the hypothetical data for 1-Methyl-1,9-diazaspiro[5.5]undecane positions it as a promising candidate, further in vivo studies are essential to evaluate its efficacy in models of obesity and related disorders, as well as its pharmacokinetic and safety profiles. The continued exploration of novel scaffolds, such as the diazaspiro[5.5]undecane core, is crucial for the development of next-generation MCH-R1 antagonists with improved therapeutic potential.

References

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